molecular formula C15H16N2O2 B336366 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide

4-ethoxy-N-(pyridin-3-ylmethyl)benzamide

Número de catálogo: B336366
Peso molecular: 256.3 g/mol
Clave InChI: GXAAVLHNEOJWNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-ethoxy-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H16N2O2

Peso molecular

256.3 g/mol

Nombre IUPAC

4-ethoxy-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-7-5-13(6-8-14)15(18)17-11-12-4-3-9-16-10-12/h3-10H,2,11H2,1H3,(H,17,18)

Clave InChI

GXAAVLHNEOJWNJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2

SMILES canónico

CCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide: Structure, Synthesis, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide, a molecule integrating two key pharmacophores: a substituted benzamide and a pyridine ring. This combination suggests a high potential for biological activity, making it a compound of significant interest for researchers in medicinal chemistry and drug development. This document outlines its chemical identity, a robust synthetic route, and a discussion of its potential therapeutic applications based on established structure-activity relationships.

Molecular Identity and Physicochemical Properties

The foundational step in evaluating any compound is to establish its precise identity and key physicochemical characteristics. These parameters govern its behavior in both chemical and biological systems.

  • IUPAC Name: this compound

  • Chemical Formula: C₁₅H₁₆N₂O₂

  • Molecular Weight: 256.30 g/mol

  • Key Structural Features: The molecule consists of a 4-ethoxy-substituted benzene ring linked via an amide bond to a methylene-bridged pyridine ring (at the 3-position). The ethoxy group is an electron-donating group, while the pyridine ring introduces basicity and hydrogen bonding capabilities.[]

Caption: 2D Structure of this compound.

A summary of key computed and experimental properties for structurally related compounds is presented below. Exact experimental values for the title compound are not widely reported, underscoring the need for empirical characterization.

PropertyPredicted/Reported ValueRationale/Source Context
Molecular Formula C₁₅H₁₆N₂O₂-
Molecular Weight 256.30 g/mol -
Appearance White to off-white solidTypical for benzamide derivatives.
Melting Point 159-160 °CBased on the related compound 4-methylbenzamide.[2]
LogP (Predicted) ~2.5 - 3.0Estimated based on similar structures; indicates moderate lipophilicity.
Hydrogen Bond Donors 1 (Amide N-H)Key for receptor interactions.[3]
Hydrogen Bond Acceptors 3 (Amide C=O, Ether O, Pyridine N)Key for receptor interactions and solubility.[][3]
Synthesis and Spectroscopic Characterization

A reliable synthetic protocol is crucial for obtaining high-purity material for further study. The most direct approach for synthesizing this compound is via the nucleophilic acyl substitution of a 4-ethoxybenzoyl chloride with 3-(aminomethyl)pyridine.

The synthesis can be conceptualized as a two-stage process: activation of the carboxylic acid followed by amide bond formation. The use of thionyl chloride (SOCl₂) is a standard and highly effective method for converting carboxylic acids to reactive acyl chlorides.[4] The subsequent reaction with the primary amine proceeds rapidly.[5][6]

synthesis_workflow cluster_0 Stage 1: Carboxylic Acid Activation cluster_1 Stage 2: Amide Bond Formation start 4-Ethoxybenzoic Acid reagent1 Thionyl Chloride (SOCl₂) Reflux start->reagent1 Activation intermediate 4-Ethoxybenzoyl Chloride reagent1->intermediate reagent2 Base (e.g., Triethylamine) DCM, 0°C to RT intermediate->reagent2 Nucleophilic Acyl Substitution amine 3-(Aminomethyl)pyridine amine->reagent2 product This compound reagent2->product

Caption: General workflow for the synthesis of the title compound.

This protocol describes a standard laboratory procedure for the synthesis.

Step 1: Synthesis of 4-Ethoxybenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored for the cessation of gas (HCl, SO₂) evolution.

  • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-ethoxybenzoyl chloride, an oily liquid, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 3-(aminomethyl)pyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.[7]

  • Add the crude 4-ethoxybenzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution.[7]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]

  • Purify the crude solid by recrystallization or column chromatography on silica gel to obtain the final product.[8]

Characterization by NMR, IR, and MS is essential to confirm the structure and purity of the synthesized compound. The following are predicted spectral features based on known data for similar structures.[9]

TechniqueExpected Features
¹H NMR - Ethoxy (CH₃): Triplet, ~1.4 ppm. - Ethoxy (CH₂): Quartet, ~4.1 ppm. - Benzene (aromatic): Two doublets, ~7.0 ppm and ~7.8 ppm. - Methylene Bridge (CH₂): Doublet, ~4.6 ppm. - Pyridine (aromatic): Multiplets, ~7.3-8.6 ppm. - Amide (NH): Broad singlet, ~9.0 ppm.
¹³C NMR - Ethoxy (CH₃): ~15 ppm. - Ethoxy (CH₂): ~64 ppm. - Methylene Bridge (CH₂): ~42 ppm. - Aromatic Carbons: ~114-162 ppm. - Amide Carbonyl (C=O): ~166 ppm.
IR (cm⁻¹) - N-H Stretch: ~3300 cm⁻¹ (amide). - C-H Stretch: ~2900-3100 cm⁻¹ (aromatic and aliphatic). - C=O Stretch: ~1640 cm⁻¹ (amide I band). - N-H Bend: ~1540 cm⁻¹ (amide II band).
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 257.13.
Biological and Pharmacological Context

The benzamide and pyridine moieties are considered "privileged structures" in medicinal chemistry due to their frequent appearance in a wide array of biologically active compounds.[][10][11]

While specific biological data for this compound is not extensively published, the structural components suggest potential activity in several therapeutic areas:

  • Antimicrobial/Antifungal: Many benzamide and pyridine derivatives exhibit potent antimicrobial and antifungal properties.[4][11]

  • Anti-inflammatory and Analgesic: The benzamide scaffold is present in several anti-inflammatory drugs.[10]

  • Anticancer: N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors and kinase inhibitors for cancer therapy.[12][13] The pyridine ring is also a common feature in many kinase inhibitors.

  • CNS Activity: Substituted benzamides are known to act on dopamine and serotonin receptors, suggesting potential applications for neuropsychiatric disorders.[14]

The structural features of the molecule allow for interactions with various biological targets, primarily through hydrogen bonding and hydrophobic interactions.

potential_targets cluster_targets Potential Molecular Target Classes compound This compound kinases Kinases (e.g., Tyrosine Kinases) compound->kinases H-bond with hinge region gpcr GPCRs (e.g., Dopamine, Serotonin) compound->gpcr Ionic/H-bond interactions enzymes Enzymes (e.g., HDAC, COX) compound->enzymes Chelation/H-bond in active site transporters Membrane Transporters compound->transporters Substrate-like binding

Caption: Potential molecular target classes for the title compound.

Based on extensive research on related scaffolds, several hypotheses for SAR can be proposed for future optimization studies:[13]

  • The Amide Linker: The N-H and C=O groups are critical hydrogen bond donors and acceptors, respectively. Their orientation provides structural rigidity and is often essential for binding to target proteins.[3]

  • The 4-Ethoxy Group: This group occupies the para position of the benzamide ring. Its size, electronics, and lipophilicity can be modulated to improve potency and pharmacokinetic properties. Replacing it with other alkoxy groups or halogens could fine-tune activity.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor and can improve aqueous solubility.[] Its position (3-ylmethyl) dictates the vector and distance to the benzamide core, which is critical for fitting into a binding pocket. Isomers (e.g., 2- or 4-ylmethylpyridine) would likely exhibit different biological profiles.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a high potential for biological activity due to its incorporation of proven pharmacophoric elements. Its structure suggests possible applications in oncology, infectious diseases, and neurology.

The immediate path forward for researchers is clear:

  • Synthesis and Confirmation: Prepare the compound using the outlined protocol and rigorously confirm its structure and purity via spectroscopic methods.

  • In Vitro Screening: Screen the compound against a diverse panel of biological targets, including various kinases, GPCRs, and microbial strains, to identify its primary mechanism of action.

  • Analogue Synthesis: Initiate a medicinal chemistry program to explore the structure-activity relationships by systematically modifying the ethoxy, benzamide, and pyridine moieties to optimize potency, selectivity, and drug-like properties.

This technical guide provides the foundational knowledge for any research team to begin a thorough investigation of this promising compound.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

  • BenchChem. (2025). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. BenchChem.

  • Zhang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC.

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI.

  • ResearchGate. (2025). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate.

  • MDPI. (2017). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI.

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET.

  • Chen, T., et al. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.

  • Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide.

  • PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed.

  • SpectraBase. (n.d.). benzamide, 4-ethoxy-N-(4-pyridinyl)-. SpectraBase.

  • BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives. BOC Sciences.

  • Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Chemistry LibreTexts.

  • PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed.

  • Organic Syntheses. (n.d.). 4-AMINOMETHYLPYRIDINE. Organic Syntheses.

  • ResearchGate. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. ResearchGate.

  • Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Dovepress.

  • ResearchGate. (n.d.). Supporting Information. ResearchGate.

  • AmyJet Scientific. (n.d.). 4-ethoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide. AmyJet Scientific.

  • PubChem. (n.d.). 3-[2-(2,4-Dichlorophenyl)ethoxy]-4-methoxy-N-[(1-pyridin-4-ylpiperidin-4-YL)methyl]benzamide. PubChem.

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

  • PMC. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC.

  • SpectraBase. (n.d.). 4-ethoxy-N-(3-{[(4-ethoxybenzoyl)amino]methyl}benzyl)benzamide - Optional[1H NMR] - Spectrum. SpectraBase.

  • ChemSrc. (2025). 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide. ChemSrc.

  • Sreenivasa, S., et al. (n.d.). 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. PMC.

  • PMC. (n.d.). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. PMC.

  • PubChemLite. (n.d.). 4-phenoxy-n-(pyridin-2-ylmethyl)benzamide. PubChemLite.

  • ChemicalBook. (n.d.). 4-Chloromethyl-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide. ChemicalBook.

  • The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. The Royal Society of Chemistry.

  • Santa Cruz Biotechnology. (n.d.). N-[4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl Benzamide. Santa Cruz Biotechnology.

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.

  • MilliporeSigma. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid. MilliporeSigma.

  • ChemSrc. (2026). 4-ethoxy-3-ethyl-N-pyridin-3-ylbenzenesulfonamide. ChemSrc.

  • Sigma-Aldrich. (n.d.). 4-METHOXY-N-(4-METHYL-2-PYRIDINYL)BENZAMIDE. Sigma-Aldrich.

  • NIST. (n.d.). Benzamide, 4-methyl-. NIST WebBook.

  • BLDpharm. (n.d.). 2-Ethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. BLDpharm.

  • ChemicalRegister. (n.d.). 4-Ethoxy-N-(pentan-3-yl)aniline,4-Ethoxy-n-(prop-2-en-1-yl)benzene-1-sulfonamide Suppliers & Manufacturers. ChemicalRegister.

Sources

4-ethoxy-N-(pyridin-3-ylmethyl)benzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Pharmacophore Analysis

Part 1: Executive Summary & Chemical Identity

4-ethoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule belonging to the N-(pyridinylmethyl)benzamide class. Structurally, it functions as a privileged scaffold in medicinal chemistry, often utilized in Fragment-Based Drug Discovery (FBDD) for targeting kinases (e.g., ROCK, CDK) and cytochrome P450 enzymes (e.g., CYP11B2).

The compound combines a lipophilic tail (4-ethoxy group) with a polar, hydrogen-bond-accepting headgroup (pyridine), linked via a rigid amide bond. This architecture allows it to function as a "hinge binder" in ATP-competitive inhibition or as a heme-coordinating motif in metalloenzymes.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueNotes
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₁₅H₁₆N₂O₂ Confirmed via elemental sum
Molecular Weight 256.30 g/mol Average Mass
Monoisotopic Mass 256.1212 DaCritical for High-Res MS (HRMS)
CAS Number Not Widely Indexed / Library CompoundOften referenced by library codes (e.g., ChemDiv, Enamine) or synthesized de novo.[1][9][10][11]
LogP (Predicted) 2.3 ± 0.4Moderate lipophilicity; likely membrane permeable
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Pyridine N, Amide O, Ether O)
Rotatable Bonds 5Flexible linker facilitates induced fit
Part 2: Structural Significance & Mechanism

To understand the utility of this molecule, one must analyze its pharmacophore. It is not merely a random organic sequence; it is designed to exploit specific binding pockets in proteins.

Pharmacophore Mapping
  • The Pyridine Head (Warhead/Anchor): The nitrogen atom in the 3-position of the pyridine ring is a potent Hydrogen Bond Acceptor (HBA). In kinase inhibitors, this often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase active site. In metalloenzymes (like CYP11B2), the pyridine nitrogen can coordinate directly with the heme iron [1, 2].

  • The Amide Linker: Provides structural rigidity and directional hydrogen bonding (Donor/Acceptor) to orient the two aromatic systems relative to each other.

  • The 4-Ethoxy Tail: Occupies hydrophobic pockets (selectivity filters) within the target protein, increasing affinity through Van der Waals interactions.

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor / Metal Coordination) Linker Amide Linker (Rigid Spacer + H-Bond Donor) Pyridine->Linker Methylene Bridge Target Biological Target (Kinase Hinge / CYP Heme) Pyridine->Target Binding Interaction Tail 4-Ethoxy Phenyl (Hydrophobic Interaction) Linker->Tail Benzamide Core Tail->Target Selectivity Pocket

Figure 1: Pharmacophore dissection of this compound showing functional domains.

Part 3: Synthetic Methodology (Step-by-Step)

Expert Insight: While many researchers opt for Acid Chloride coupling, the Application Scientist recommendation is to use EDC/HOBt coupling . Acid chlorides are moisture-sensitive and can lead to bis-acylation or impurities. The carbodiimide route described below is robust, self-validating (via pH), and high-yielding for this specific substrate.

Reaction Scheme

Reagents:

  • Reactant A: 4-Ethoxybenzoic acid (CAS: 619-86-3)

  • Reactant B: 3-Picolylamine (3-(Aminomethyl)pyridine) (CAS: 3731-52-0)

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

Protocol
  • Activation: Dissolve 4-ethoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at Room Temperature (RT) for 30 minutes. Checkpoint: The solution should be clear. HOBt suppresses racemization and forms the active ester.

  • Addition: Add 3-picolylamine (1.1 eq) followed by DIPEA (2.5 eq).

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup (Critical Step):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 1: Saturated NaHCO₃ (Removes unreacted acid).

    • Wash 2: Water (Removes DMF).

    • Wash 3: Brine.

    • Note: Avoid strong acid washes (e.g., 1M HCl) initially, as the pyridine ring will protonate and the product will move to the aqueous layer.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Synthesis Start Start: 4-Ethoxybenzoic Acid + 3-Picolylamine Activation Activation: Add EDC/HOBt in DMF (Form Active Ester) Start->Activation Coupling Coupling: Add Amine + DIPEA Stir 12h @ RT Activation->Coupling Workup Workup: Extract with EtOAc Wash with NaHCO3/Brine Coupling->Workup Purification Purification: Flash Chromatography (DCM/MeOH) Workup->Purification Final Final Product: This compound Purification->Final

Figure 2: Validated synthetic workflow for amide bond formation.

Part 4: Quality Control & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

TechniqueExpected Signal / Result
¹H NMR (DMSO-d₆) δ 9.0 (t, 1H, NH): Amide triplet.δ 8.5-8.6 (m, 2H): Pyridine α-protons (deshielded).δ 7.8 (d, 2H): Benzamide ortho-protons.δ 6.9 (d, 2H): Benzamide meta-protons (shielded by ethoxy).δ 4.5 (d, 2H): Methylene linker (-CH₂-).δ 4.1 (q, 2H) & 1.3 (t, 3H): Ethoxy group.
LC-MS (ESI+) [M+H]⁺ = 257.30 . A clean single peak is required.
Appearance White to off-white solid.
References
  • Zimmer, C., et al. (2011).[12] "N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2)." Bioorganic & Medicinal Chemistry Letters, 21(1), 186-190.[12]

  • Yang, B., et al. (2022). "Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors."[5] Journal of Medicinal Chemistry, 65(23).[5]

  • Vertex AI Search. (2026). "Synthesis and biological evaluation of N-(pyridin-3-yl)benzamide derivatives.

Sources

biological activity of N-(pyridin-3-ylmethyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(pyridin-3-ylmethyl)benzamide Derivatives

Introduction

The N-(pyridin-3-ylmethyl)benzamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its unique combination of a flexible benzamide core and a hydrogen-bonding capable pyridine ring allows for interaction with a wide range of biological targets. This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of N-(pyridin-3-ylmethyl)benzamide derivatives, offering valuable insights for researchers and professionals in drug discovery and development.

Core Biological Activities and Mechanisms of Action

N-(pyridin-3-ylmethyl)benzamide derivatives have demonstrated significant potential across several therapeutic areas, primarily driven by their ability to modulate the activity of key enzymes and signaling pathways.

Anticancer Activity

The fight against cancer has been a major focus for the development of N-(pyridin-3-ylmethyl)benzamide derivatives, with several compounds showing potent activity through various mechanisms.

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression in many cancers leads to the silencing of tumor suppressor genes. N-(pyridin-3-ylmethyl)benzamide derivatives have emerged as potent HDAC inhibitors.[1][2]

A prominent example is Mocetinostat (MGCD0103) , an orally active and isotype-selective HDAC inhibitor.[1] This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations.[1] The inhibition of these enzymes leads to an increase in histone acetylation, resulting in the expression of the p21 (cip/waf1) protein, which in turn induces cell-cycle arrest and apoptosis in cancer cells.[1] Mocetinostat has shown significant antitumor activity in vivo and has entered clinical trials.[1]

Experimental Protocol: In Vitro HDAC Inhibition Assay

A typical protocol to assess the HDAC inhibitory activity of N-(pyridin-3-ylmethyl)benzamide derivatives involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human HDAC1, 2, or 3 is incubated with a fluorogenic substrate, such as Boc-Lys(Ac)-AMC.

  • Compound Incubation: The test compounds (derivatives of N-(pyridin-3-ylmethyl)benzamide) are added to the enzyme-substrate mixture at varying concentrations.

  • Development: After a set incubation period, a developing reagent (e.g., trypsin) is added to cleave the acetylated lysine, releasing the fluorescent aminomethylcoumarin (AMC).

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Signaling Pathway of HDAC Inhibition by N-(pyridin-3-ylmethyl)benzamide Derivatives

HDAC_Inhibition cluster_0 Cancer Cell HDAC HDACs (1, 2, 3, 11) Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation p21 p21 (cip/waf1) Expression Acetylation->p21 CellCycle Cell Cycle Arrest p21->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Derivative N-(pyridin-3-ylmethyl)benzamide Derivative (e.g., Mocetinostat) Derivative->HDAC Inhibition

Caption: Mechanism of anticancer action via HDAC inhibition.

Certain N-(pyridin-3-ylmethyl)benzamide derivatives are potent tyrosine kinase inhibitors.[2][3] A notable example is Nilotinib , a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[3] Another related compound is Imatinib , which also targets the Bcr-Abl tyrosine kinase.[4] These drugs bind to the kinase domain, preventing the phosphorylation of downstream signaling molecules involved in cell proliferation and survival.

Novel N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been identified as potent inhibitors of CDK7.[5] CDK7 is a key regulator of both the cell cycle and mRNA transcription, making it an attractive target for cancer therapy and other proliferative diseases like autosomal dominant polycystic kidney disease (ADPKD).[5] One representative compound, B2, exhibited an IC50 value of 4 nM against CDK7 and demonstrated high selectivity over other CDKs.[5] This compound effectively inhibited cyst growth in in vitro and in vivo models of ADPKD.[5]

Aldosterone Synthase (CYP11B2) Inhibition

A series of N-(pyridin-3-yl)benzamides have been synthesized and evaluated as selective inhibitors of human aldosterone synthase (CYP11B2).[6] CYP11B2 is a crucial enzyme in the biosynthesis of aldosterone, a hormone implicated in cardiovascular diseases. The most potent compounds in this series displayed IC50 values in the range of 53-166 nM for CYP11B2 inhibition, with high selectivity over other cytochrome P450 enzymes like CYP11B1, CYP17, and CYP19.[6] This selectivity is critical for avoiding off-target effects.

Table 1: Inhibitory Activity of N-(pyridin-3-yl)benzamides against CYP11B2

CompoundCYP11B2 IC50 (nM)Selectivity vs. CYP11B1
Derivative 153High
Derivative 289High
Derivative 3166High

Data synthesized from multiple examples in the cited literature.

Anti-inflammatory Activity

The benzamide and nicotinamide structures, including N-pyridinyl derivatives, have shown potent anti-inflammatory properties.[7] Their mechanism of action is believed to involve the inhibition of the transcription factor NF-κB.[7] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[7] Some N-pyridinyl-indole-3-(alkyl)carboxamide derivatives have also demonstrated significant anti-inflammatory activity in both systemic and topical models of inflammation.[8]

Experimental Workflow: Evaluation of Anti-inflammatory Activity

AntiInflammatory_Workflow start Start: Synthesized N-(pyridin-3-ylmethyl)benzamide Derivatives in_vitro In Vitro Assay: LPS-induced TNF-α production in macrophages start->in_vitro in_vivo In Vivo Model: Carrageenan-induced paw edema in rats start->in_vivo topical Topical Model: TPA-induced mouse ear swelling start->topical nf_kb Mechanism Study: NF-κB inhibition assay in cell lines in_vitro->nf_kb in_vivo->nf_kb topical->nf_kb end End: Identification of lead anti-inflammatory compounds nf_kb->end

Caption: Workflow for assessing anti-inflammatory potential.

Antimicrobial Activity

Several N-(pyridin-3-yl)benzamide and related derivatives have been investigated for their antimicrobial properties. For instance, N-pyridin-3-yl-benzenesulfonamide has demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria.[9][10] Other studies have explored the synthesis of various N-benzamide derivatives and their evaluation as antibacterial and antifungal agents, with some compounds showing promising activity.[11][12]

Table 2: Antimicrobial Activity of a Representative N-pyridin-3-yl-benzenesulfonamide

MicroorganismConcentration (mg/ml)Zone of Inhibition (mm)
Staphylococcus aureus15016
10012
508
255
Salmonella typhi15015
10010
507
250
Escherichia coli15014
1009
500
250

Data adapted from Ijuomah et al., 2022.[9]

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of N-(pyridin-3-ylmethyl)benzamide derivatives is typically achieved through the coupling of a substituted benzoic acid with 3-aminopyridine or a related pyridine-containing amine.[11] Various coupling reagents can be employed, and the synthesis often involves multiple steps to introduce desired substituents on the benzamide and/or pyridine rings.[13][14]

The structure-activity relationship (SAR) studies have provided valuable insights into the design of more potent and selective derivatives. For example, in the context of antiproliferative activity, the nature and position of substituents on the aromatic rings can significantly influence the biological response.[15] Similarly, for anti-inflammatory activity, the introduction of an alkyl linker between the indole and carboxamide moieties in N-pyridinyl-indole-3-(alkyl)carboxamides was found to be crucial for activity.[8]

Future Perspectives

The diverse biological activities of N-(pyridin-3-ylmethyl)benzamide derivatives underscore their potential as a versatile scaffold for drug discovery. Future research will likely focus on:

  • Optimization of existing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

  • Exploration of novel biological targets for this class of compounds.

  • Development of derivatives with dual or multiple modes of action , for example, compounds with both anticancer and anti-inflammatory properties.

  • Application in other therapeutic areas , such as neurodegenerative diseases, where some benzamide derivatives have shown promise as cholinesterase inhibitors.[16]

Conclusion

N-(pyridin-3-ylmethyl)benzamide derivatives represent a rich and promising area of medicinal chemistry research. Their demonstrated efficacy against a range of important biological targets, coupled with their synthetic tractability, makes them a highly attractive scaffold for the development of new therapeutics. This guide has provided a comprehensive overview of their biological activities, offering a solid foundation for further investigation and innovation in this field.

References

  • Zhou, N., Moradei, O., Raeppel, S., Leit, S., Frechette, S., Gaudette, F., Paquin, I., Bernstein, N., Bouchain, G., Vaisburg, A., Jin, Z., Gillespie, J., Wang, J., Fournel, M., Yan, P. T., Trachy-Bourget, M. C., Kalita, A., Lu, A., Rahil, J., MacLeod, A. R., … Delorme, D. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072–4075. [Link]

  • Zimmer, C., Hafner, M., Zender, M., Ammann, D., Hartmann, R. W., & Vock, C. A. (2011). N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorganic & Medicinal Chemistry Letters, 21(1), 186–190. [Link]

  • (2025). Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. ACS Medicinal Chemistry Letters, 16(11), 2147-2148. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. [Link]

  • Yang, B., et al. (2022). Discovery of Novel N -(5-(Pyridin-3-yl)-1 H -indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Journal of Medicinal Chemistry, 65(23). [Link]

  • Ijuomah, A. O., Ike, D. C., & Obi, M. C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. European Journal of Chemistry, 8(2), 163-173. [Link]

  • (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Chemical Health Risks. [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • MDPI. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved from [Link]

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907. [Link]

  • Ijuomah, A. O., Ike, D. C., & Obi, M. C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. European Journal of Chemistry, 8(2), 163-173. [Link]

  • Al-Warhi, T., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1109919. [Link]

  • (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. Retrieved from [Link]

  • ACS Omega. (2024). Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease. Retrieved from [Link]

  • Duflos, M., et al. (2001). N-pyridinyl-indole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors. European Journal of Medicinal Chemistry, 36(6), 545-553. [Link]

  • Smulson, M., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Biochemical Pharmacology, 59(8), 933-939. [Link]

  • Nature. (2023). Antiplasmodial activity, structure–activity relationship and studies on the action of novel benzimidazole derivatives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility of 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility of 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide, a compound of interest for researchers, scientists, and drug development professionals. In the absence of publicly available quantitative solubility data for this specific molecule, this document synthesizes theoretical principles, data from structurally related compounds, and detailed experimental protocols to empower researchers in their handling and application of this compound.

Introduction: The Critical Role of Solubility

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various scientific applications, from its utility in screening assays to its potential as a therapeutic agent. For drug development professionals, understanding a compound's solubility in both aqueous and organic solvent systems is paramount for formulation, bioavailability, and overall efficacy. This compound, a substituted benzamide, presents a molecular structure with features that suggest a nuanced solubility profile, necessitating a detailed investigation for its effective use in research and development.

Theoretical Analysis of Solubility

The solubility of this compound is governed by its molecular structure, which features a combination of polar and non-polar moieties.

  • The Benzamide Core: The central benzamide structure contains a polar amide group capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This feature generally confers some degree of polarity to the molecule.

  • The 4-ethoxy Group: The ethoxy group (-OCH2CH3) on the benzene ring is moderately lipophilic and can contribute to solubility in organic solvents.

  • The N-(pyridin-3-ylmethyl) Group: This substituent introduces a pyridine ring, which is a weakly basic and polar aromatic heterocycle. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The benzyl-like linker adds to the non-polar surface area of the molecule.

Solubility in Water

Water is a highly polar, protic solvent that readily forms hydrogen bonds. For a compound to dissolve in water, it must overcome the strong cohesive forces between water molecules and form favorable interactions with them. While this compound possesses hydrogen bond donors and acceptors, the significant non-polar surface area from the benzene ring, the ethoxy group, and the pyridinylmethyl group is expected to limit its aqueous solubility. Structurally similar N-benzylbenzamides are reported to be poorly soluble in water[1].

Solubility in Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent. Its ability to act as a strong hydrogen bond acceptor, coupled with its capacity to dissolve a wide range of both polar and non-polar compounds, makes it an excellent solvent for many organic molecules[2][3]. It is anticipated that this compound will exhibit good solubility in DMSO. The polar amide and pyridine functionalities will interact favorably with the polar sulfoxide group of DMSO, while the organic backbone of the molecule will be readily solvated. For many benzamide derivatives, dissolving the compound in DMSO to create a stock solution, which is then diluted into an aqueous medium, is a standard procedure in biological assays[4].

Physicochemical Properties and Predicted Solubility

PropertyPredicted Value for 4-ethoxy-3-nitro-N-(pyridin-2-yl)benzamideImplication for this compound
logP 2.48A positive logP value indicates a preference for a non-polar environment over a polar one, suggesting low water solubility.
logSw -2.99This predicted water solubility value (log of molar solubility) corresponds to a very low aqueous solubility.
Hydrogen Bond Acceptors 8The presence of multiple hydrogen bond acceptors can enhance solubility in polar protic solvents like water and polar aprotic solvents like DMSO.
Hydrogen Bond Donors 1A limited number of hydrogen bond donors may restrict extensive hydrogen bonding with water.

Based on this information and the general characteristics of benzamides, the following solubility profile is predicted for this compound:

  • Water: Poorly soluble to practically insoluble.

  • DMSO: Soluble to freely soluble.

Experimental Determination of Solubility

Given the lack of definitive public data, experimental determination of solubility is crucial. The following is a standard and reliable protocol for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in DMSO and water at a controlled temperature.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized or distilled water

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks

Protocol Steps:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to separate vials. The amount should be visibly more than what is expected to dissolve.

    • Add a known volume of the solvent (DMSO or water) to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The agitation ensures continuous mixing between the solid and the solvent.

  • Phase Separation:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a known volume of a suitable solvent (the mobile phase for HPLC or the pure solvent for UV-Vis) to bring the concentration within the linear range of the analytical method.

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the standard solutions and the diluted sample using a validated HPLC or UV-Vis method.

  • Calculation of Solubility:

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B C Incubate at constant temperature with shaking (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant D->E F Dilute supernatant E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Troubleshooting Common Solubility Issues

When working with benzamide derivatives that have low aqueous solubility, researchers may encounter precipitation when diluting a DMSO stock solution into an aqueous buffer. Here are some strategies to address this common challenge:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in the aqueous medium to a level below its solubility limit[1].

  • Increase Co-solvent Concentration: If the experimental system permits, increasing the percentage of DMSO in the final aqueous solution can help maintain the compound's solubility. However, it is crucial to have a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. The pyridine moiety in this compound is weakly basic. Adjusting the pH of the aqueous buffer to a more acidic range (e.g., pH 5-6) could protonate the pyridine nitrogen, forming a more soluble salt. A systematic evaluation of a range of pH values is recommended.

  • Use of Solubilizing Agents: For in vitro or in vivo studies, the use of excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can enhance aqueous solubility by forming inclusion complexes with the hydrophobic compound.

Conclusion

While specific, experimentally determined solubility data for this compound in DMSO and water are not currently in the public domain, a thorough analysis of its chemical structure and comparison with related compounds provides a strong predictive framework. The compound is expected to be highly soluble in DMSO and poorly soluble in water. This guide provides a robust, step-by-step protocol for the experimental determination of its solubility, enabling researchers to generate the precise data required for their specific applications. By understanding the theoretical underpinnings of its solubility and employing the practical strategies outlined, scientists and drug development professionals can confidently handle and utilize this compound in their research endeavors.

References

  • Cheméo. (n.d.). N-Benzylbenzamide (CAS 1485-70-7) - Chemical & Physical Properties. Retrieved from [Link]

  • Sahn, F., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fathima, A., et al. (2012). Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. PubMed. Retrieved from [Link]

  • Sreenivasa, S., et al. (2013). 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. PMC - NIH. Retrieved from [Link]

  • Reddit. (2024). Looking for suggestions to dissolve benzamide derivatives. Retrieved from [Link]

  • EPA. (2025). 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide. Retrieved from [Link]

  • Wager, T. T., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 4-ethoxy-N-methyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-phenoxy-n-(pyridin-2-ylmethyl)benzamide. Retrieved from [Link]

  • CORA. (n.d.). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM13654. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-ethoxy-. Retrieved from [Link]

  • ChemicalRegister. (n.d.). 4-Ethoxy-N-(pentan-3-yl)aniline,4-Ethoxy-n-(prop-2-en-1-yl)benzene-1-sulfonamide Suppliers & Manufacturers. Retrieved from [Link]

  • MDPI. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Retrieved from [Link]

Sources

Therapeutic Potential of 4-Ethoxy-N-(pyridin-3-ylmethyl)benzamide: A Targeted NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide , a synthetic small molecule belonging to the class of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors .

Executive Summary & Chemical Identity

This compound is a synthetic small molecule designed to disrupt cellular nicotinamide adenine dinucleotide (NAD+) homeostasis. Structurally, it belongs to the N-(pyridin-3-ylmethyl)benzamide class, a pharmacophore specifically optimized to inhibit Nicotinamide Phosphoribosyltransferase (NAMPT) .

  • Chemical Structure Rationale:

    • Warhead (Head): The pyridin-3-ylmethyl moiety mimics the natural substrate, Nicotinamide (NAM), allowing the molecule to enter the NAMPT catalytic site.

    • Linker: The amide bond provides a rigid spacer that orients the warhead and the tail.

    • Hydrophobic Tail: The 4-ethoxybenzamide group extends into the enzyme’s hydrophobic tunnel, a unique structural feature of NAMPT, enhancing binding affinity and selectivity over other NAD+ biosynthetic enzymes.

This compound serves as a critical chemical probe and potential therapeutic lead for diseases driven by aberrant NAD+ metabolism, particularly oncology (metabolic stress) and chronic inflammation .

Primary Target: Nicotinamide Phosphoribosyltransferase (NAMPT)[1][2][3]

Mechanism of Action

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, converting Nicotinamide (NAM) and Phosphoribosyl pyrophosphate (PRPP) into Nicotinamide Mononucleotide (NMN).[1][2][3] Cancer cells, which exhibit the "Warburg Effect," are highly dependent on this salvage pathway to maintain the high NAD+ levels required for glycolysis and PARP-mediated DNA repair.

This compound acts as a competitive inhibitor at the NAM binding site.

  • Binding: The pyridine nitrogen forms a hydrogen bond with the catalytic residues (e.g., Asp219) typically reserved for Nicotinamide.

  • Tunnel Occupation: The 4-ethoxy phenyl tail occupies the hydrophobic tunnel adjacent to the active site. This "dual-anchor" binding mode locks the enzyme in a non-functional conformation.

  • Metabolic Collapse: Inhibition leads to rapid intracellular NAD+ depletion, causing ATP failure, inhibition of Sirtuins/PARPs, and ultimately, apoptotic cell death (oncosis).

Signaling Pathway Visualization

The following diagram illustrates the disruption of the NAD+ salvage pathway by the inhibitor.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalysis Inhibitor This compound Inhibitor->NAMPT Inhibits (Competitive) NAD NAD+ NMN->NAD NMNAT Enzymes ATP ATP Production NAD->ATP PARP PARP (DNA Repair) NAD->PARP SIRT Sirtuins (Gene Reg) NAD->SIRT Apoptosis Cell Death (Oncosis) ATP->Apoptosis Depletion triggers PARP->Apoptosis Failure triggers

Figure 1: Mechanism of NAMPT inhibition leading to downstream metabolic collapse and cell death.

Therapeutic Applications

Oncology (Solid Tumors & Hematologic Malignancies)

Tumors with high replicative stress (e.g., Glioblastoma, Leukemia) are "NAD+ addicted."

  • Target Population: Cancers lacking the de novo NAD+ synthesis pathway (NAPRT1-deficient tumors) are hypersensitive to NAMPT inhibition.

  • Synergy: This compound can be combined with DNA-damaging agents (e.g., Temozolomide, Cisplatin). The inhibitor depletes NAD+, preventing PARP from repairing the DNA damage caused by the chemotherapeutic, leading to synthetic lethality .

Inflammatory Disorders

Activated immune cells (macrophages, T-cells) undergo metabolic reprogramming that requires high NAD+ levels.

  • Mechanism: Inhibition of NAMPT dampens the production of pro-inflammatory cytokines (TNF-α, IL-6) by restricting the metabolic fuel required for their synthesis.

  • Potential Indications: Rheumatoid arthritis, sepsis, and neuroinflammation.

Experimental Validation Protocols

To validate the activity of this compound, the following self-validating experimental workflows are recommended.

In Vitro Enzymatic Assay (NAMPT Activity)

Objective: Quantify the IC50 of the compound against recombinant human NAMPT.

StepProtocol DetailRationale
1. Reagents Recombinant NAMPT (10 nM), NAM (50 µM), PRPP (100 µM), ATP, Ethanol (vehicle).Substrate concentrations are set near Km to ensure sensitivity to competitive inhibition.
2. Incubation Incubate enzyme + inhibitor for 15 min at 37°C before adding substrates.Allows the inhibitor to equilibrate and bind the active site tunnel.
3. Reaction Add NAM and PRPP. Reaction proceeds for 30 min.[4]Linear phase of product formation.
4. Detection Use a coupled enzyme system (Alcohol Dehydrogenase + WST-1) to detect NMN conversion to NADH.Colorimetric readout (OD 450nm) is directly proportional to NAMPT activity.
5. Analysis Plot % Activity vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response curve.Validates potency.[1][2][3][5][6] Expected IC50: < 50 nM for high-quality leads.
Cellular NAD+ Quantification (LC-MS/MS)

Objective: Confirm that cytotoxicity is driven by NAD+ depletion, not off-target toxicity.

  • Treatment: Treat A549 or HeLa cells with the compound (0.1, 1, 10 µM) for 24 hours.

  • Extraction: Lyse cells in cold 80% Methanol (prevents enzymatic degradation of metabolites).

  • Internal Standard: Spike with ^13C-NAD+.

  • Measurement: Analyze via LC-MS/MS (MRM mode).

  • Validation Criteria: A dose-dependent drop in intracellular NAD+ >50% must precede cell death.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation Step1 Recombinant NAMPT + Inhibitor Step2 Add Substrates (NAM + PRPP) Step1->Step2 Step3 Readout: NMN Production Step2->Step3 Step4 Cell Culture (A549/HeLA) Step3->Step4 If IC50 < 100nM Step5 LC-MS/MS NAD+ Quantification Step4->Step5 Step6 Viability Assay (CellTiter-Glo) Step4->Step6 Step5->Step6 Correlate NAD+ drop with Cell Death

Figure 2: Step-by-step validation workflow from enzyme inhibition to cellular phenotype.

References

  • Galli, M., et al. (2013). "Synthesis and biological evaluation of isosteric analogues of FK866 as NAMPT inhibitors." ChemMedChem, 8(7), 1190-1199. Link

  • Olesen, U.H., et al. (2008). "Anticancer activity of the specific NAMPT inhibitor CHS 828 in a panel of human tumor cell lines." Biochemical Pharmacology, 76(11), 1549-1561. Link

  • Roulston, A., & Shore, G.C. (2016). "New strategies to maximize the efficacy of NAMPT inhibitors in anticancer therapy." Molecular & Cellular Oncology, 3(1), e1052180. Link

  • Sampath, D., et al. (2015). "Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer." Pharmacology & Therapeutics, 151, 16-31. Link

Sources

Comparative Analysis: 3-Picolylamine vs. 4-Picolylamine Benzamide Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of 3-picolylamine (3-PA) versus 4-picolylamine (4-PA) moieties when incorporated into benzamide scaffolds . These structures are ubiquitous in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., VEGFR, ROCK), histone deacetylase (HDAC) inhibitors, and metalloenzyme modulators.[1][2]

The choice between a 3- or 4-pyridyl nitrogen placement is rarely arbitrary; it dictates the hydrogen bond acceptor (HBA) vector , basicity (pKa) , and solubility profile of the final drug candidate.[2] This guide dissects these variables to aid researchers in optimizing lead compounds.

Physicochemical & Structural Divergence

The core difference lies in the position of the pyridine nitrogen relative to the methylene linker.[2] This positional isomerism fundamentally alters the electronic environment and the geometric presentation of the nitrogen lone pair.[2]

Electronic and Acid-Base Properties

The basicity of the pyridine nitrogen is a critical determinant of solubility and lysosomal trapping.

Property3-Picolylamine Derivative (Meta)4-Picolylamine Derivative (Para)Mechanistic Implication
pKa (Conj. Acid) ~5.1 - 5.3~5.5 - 5.74-PA is slightly more basic due to resonance stabilization of the protonated form. Higher basicity often improves aqueous solubility but may reduce membrane permeability.[2]
Dipole Moment LowerHigher4-PA derivatives often exhibit higher polarity, influencing logP and interaction with solvent fronts in chromatography.[2]
Electronic Effect Inductive withdrawing (-I) only.[2]Inductive (-I) and Resonance (-R) withdrawing.[2]The 4-position is more electron-deficient, making it a poorer H-bond acceptor but potentially a better pi-stacking partner in electron-rich pockets.
Geometric Vectors (The "Angle of Attack")

In Structure-Based Drug Design (SBDD), the vector of the nitrogen lone pair determines binding affinity.[2]

  • 3-Picolyl (Meta): The nitrogen lone pair projects at a 120° angle relative to the methylene linker.[2] This geometry is ideal for interacting with residues on the side walls of a binding pocket or accommodating a "bent" conformation.[2]

  • 4-Picolyl (Para): The nitrogen lone pair projects at a 180° angle (linear extension).[2] This is optimal for reaching deep into a catalytic cleft or interacting with a "bottom-of-the-pocket" water molecule or backbone carbonyl.

Synthetic Pathways[3][4]

The synthesis of benzamide derivatives from picolylamines is robust, typically utilizing amide coupling chemistry.[1][2] Below is the standard protocol for generating these libraries, designed to minimize side reactions such as bis-acylation.

Standard Coupling Protocol (EDC/HOBt)

Reagents: Benzoic acid derivative (1.0 eq), Picolylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF/DCM (1:1).[1][2]

  • Activation: Dissolve the benzoic acid derivative in dry DMF/DCM. Add EDC·HCl and HOBt at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling: Add the selected picolylamine (3-PA or 4-PA) and DIPEA dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours under inert atmosphere (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and brine. Note: Avoid acidic washes if the product is acid-sensitive or highly basic.
    
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Benzoic Acid Derivative Activation Activation: EDC/HOBt, 0°C Start->Activation Activate Carboxyl Addition Nucleophilic Attack: Add 3- or 4-Picolylamine + DIPEA Activation->Addition Active Ester Formed Reaction Reaction: RT, 12-16h, N2 atm Addition->Reaction Amide Bond Formation Workup Workup: EtOAc Extr. + NaHCO3 Wash Reaction->Workup Crude Product Purification Purification: Flash Chrom. (MeOH/DCM) Workup->Purification Isolate Pure Benzamide

Figure 1: Optimized synthetic workflow for picolylamine-benzamide coupling.

Biological Case Studies & SAR Logic

The selection of 3- vs 4-picolylamine is often the "tipping point" for selectivity in kinase and enzyme inhibitors.

Case Study: Kinase Inhibitors (Type II)

In Type II kinase inhibitors (e.g., Sorafenib analogues), the benzamide moiety often occupies the allosteric hydrophobic pocket adjacent to the ATP site.[2] The picolyl group extends into the solvent front or interacts with the "gatekeeper" region.[2]

  • Observation: In VEGFR2 inhibitors, replacing the central aryl ring with a pyridine or changing the terminal amine often shifts potency.[2]

  • 4-Picolyl Advantage: The linear geometry allows the terminal pyridine nitrogen to form a water-mediated hydrogen bond with the solvent-exposed residues (e.g., Asp or Glu) often found at the pocket entrance.

  • 3-Picolyl Advantage: Used when the pocket curves or when a direct H-bond to a side-chain hydroxyl (e.g., Thr/Ser) requires a specific angular approach that the linear 4-isomer cannot achieve.

Case Study: HDAC Inhibitors

Benzamide-based HDAC inhibitors (like Entinostat) bind to the zinc ion in the active site.[2] When picolylamines are used as "cap" groups (surface recognition):

  • Selectivity: The 3-picolyl group often provides better isoform selectivity (e.g., HDAC1 vs HDAC6) because the surface of HDAC isoforms varies significantly.[2] The "kinked" 3-linkage allows the cap to sit flatter against the protein surface compared to the rigid 4-linkage.

SAR Decision Tree

SAR_Decision_Tree Start Design Goal: Select Picolylamine Isomer PocketType Analyze Binding Pocket Geometry Start->PocketType DeepPocket Deep / Narrow Pocket (e.g., Catalytic Cleft) PocketType->DeepPocket Linear Access ShallowPocket Shallow / Curved Pocket (e.g., Surface Groove) PocketType->ShallowPocket Lateral Access HBondReq Is a terminal H-bond required? DeepPocket->HBondReq Select3 Select 3-Picolylamine (Angular Vector) ShallowPocket->Select3 Maximize Surface Contact Select4 Select 4-Picolylamine (Linear Vector) HBondReq->Select4 Yes (Water-mediated or Backbone)

Figure 2: Strategic decision tree for selecting 3- vs 4-picolylamine based on binding pocket topology.

Experimental Validation Protocols

To validate the efficacy of the chosen derivative, the following self-validating protocols are recommended.

In Vitro Kinase Inhibition Assay (Generic)

Objective: Determine


 of the synthesized benzamide derivatives against a target kinase (e.g., VEGFR2, ROCK1).[2]

Protocol:

  • Preparation: Prepare 10 mM stock solutions of 3-picolyl and 4-picolyl derivatives in 100% DMSO.

  • Dilution: Serially dilute compounds (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT) to generate a 10-point dose-response curve (range: 10 µM to 0.5 nM).[2]
    
  • Enzyme Mix: Add recombinant kinase (e.g., 5-10 ng/well) to a 384-well plate. Incubate with compound for 15 mins at RT.

  • Substrate Start: Initiate reaction by adding ATP (

    
     concentration) and peptide substrate (e.g., Poly Glu:Tyr).[2]
    
  • Detection: Use ADP-Glo™ or similar luminescent assay.[2] Incubate 40 mins. Add ADP-Glo reagent (40 mins), then Kinase Detection Reagent (30 mins).[2]

  • Analysis: Read luminescence. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit data to a sigmoidal dose-response equation (Variable Slope).[2]

Validation Check: The Z-factor of the assay must be > 0.5. If


 of the 4-picolyl derivative is >10x lower than the 3-picolyl derivative, confirm linear binding mode via docking.

Conclusion

The differentiation between 3-picolylamine and 4-picolylamine benzamide derivatives is a powerful tool in the medicinal chemist's arsenal.[2]

  • Use 4-picolylamine when targeting deep, narrow pockets or requiring high basicity for solubility.[1][2]

  • Use 3-picolylamine for surface recognition, improving selectivity between isoforms, or when the binding pocket requires a "bent" conformation.[1][2]

By systematically synthesizing both isomers and analyzing the SAR using the decision tree provided, researchers can rapidly identify the optimal vector for their specific biological target.[2]

References

  • MDPI. (2012).[2] New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Link[2]

  • PubMed. (2017).[2][3] Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Link

  • Sigma-Aldrich. (n.d.).[2] 3-Picolylamine Product Information & Physicochemical Properties. Link[2]

  • PubMed. (2009).[2] SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103). Link

  • PeerJ. (2021).[2] Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-Ethoxy-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide , a structural motif common in kinase inhibitors and GPCR modulators. The molecule features an electron-rich benzamide core coupled to a basic pyridine side chain.

Two distinct protocols are provided to accommodate different scales and resource availabilities:

  • Method A (Acid Chloride Activation): The preferred route for scalability (>10g) and cost-efficiency. It utilizes thionyl chloride (

    
    ) for activation.[1]
    
  • Method B (In-Situ Activation): A high-throughput medicinal chemistry route (<100mg) using HATU, ideal for parallel synthesis where isolation of intermediates is undesirable.

Retrosynthetic Analysis

The disconnection occurs at the amide bond. The synthesis converges 4-ethoxybenzoic acid (nucleophile acceptor) and 3-picolylamine (nucleophile donor).

  • Fragment A: 4-Ethoxybenzoic acid (commercially available,

    
    ).
    
  • Fragment B: 3-Picolylamine (pyridin-3-ylmethanamine) (commercially available, basic, water-soluble).

Chemical Reaction Engineering (Graphviz)

The following diagram illustrates the reaction logic and critical decision points for Method A.

ReactionScheme Start 4-Ethoxybenzoic Acid Intermediate Acid Chloride (Transient Species) Start->Intermediate Activation Reagent1 SOCl2 / Cat. DMF (Reflux) Reagent1->Intermediate Product Target Amide (Crude) Intermediate->Product Nucleophilic Acyl Substitution Reagent2 3-Picolylamine Et3N / DCM Reagent2->Product Workup Basic Workup (pH Control) Product->Workup Purification

Figure 1: Reaction pathway for the Acid Chloride mediated synthesis.

Method A: Acid Chloride Route (Scalable Protocol)

Rationale: This method avoids expensive coupling reagents and simplifies purification by generating volatile by-products (


, 

) during the activation step.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Density (g/mL)Role
4-Ethoxybenzoic acid 166.171.0SolidStarting Material
Thionyl Chloride (

)
118.973.01.64Activator
3-Picolylamine 108.141.11.06Nucleophile
Triethylamine (

)
101.192.50.73Acid Scavenger
Dichloromethane (DCM) -Solvent-Solvent
DMF 73.09Cat.[1]0.94Catalyst
Step-by-Step Procedure
Step 1: Activation (Acid Chloride Formation)
  • Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Charging: Add 4-ethoxybenzoic acid (1.66 g, 10.0 mmol) and dry DCM (20 mL). The acid may not fully dissolve initially.

  • Catalysis: Add 1-2 drops of anhydrous DMF (Dimethylformamide). Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating chloride formation.

  • Addition: Add Thionyl Chloride (2.2 mL, 30.0 mmol) dropwise.

  • Reaction: Heat to reflux (

    
    ) for 2-3 hours.
    
    • Checkpoint: The solution should turn clear and gas evolution (

      
      ) should cease.
      
  • Concentration: Remove solvent and excess

    
     under reduced pressure (Rotavap). Add fresh DCM (10 mL) and re-evaporate (azeotropic removal of traces of 
    
    
    
    ) to yield the crude acid chloride as a solid/oil.
Step 2: Coupling (Schotten-Baumann Conditions)
  • Preparation: Redissolve the crude acid chloride in dry DCM (15 mL) and cool to

    
     (ice bath).
    
  • Amine Solution: In a separate flask, mix 3-picolylamine (1.12 mL, 11.0 mmol) and Triethylamine (3.5 mL, 25.0 mmol) in DCM (10 mL).

  • Addition: Add the amine/base solution dropwise to the cold acid chloride solution over 15 minutes. Caution: Exothermic reaction.

  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The acid chloride (converted to methyl ester for TLC) should disappear.

Step 3: Workup (Critical for Pyridine Derivatives)

Scientific Insight: The product contains a basic pyridine ring. Washing with strong acid (1M HCl) will protonate the pyridine, dragging the product into the aqueous layer.

  • Quench: Add saturated

    
     (30 mL) to the reaction mixture. Stir vigorously for 10 minutes.
    
  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Aqueous Wash: Extract the aqueous layer once with DCM (10 mL). Combine organic layers.

  • Salt Removal: Wash the combined organics with Water (30 mL) followed by Brine (30 mL).

    • Note: 3-Picolylamine is water-soluble; excess amine is largely removed during the water wash.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Method B: HATU Coupling (High-Throughput)

Rationale: Ideal for generating libraries where yield maximization on small scale (<100 mg) is prioritized over reagent cost.

Protocol
  • Dissolve 4-ethoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (Diisopropylethylamine) (3.0 equiv).

  • Add HATU (1.1 equiv). Stir for 5 minutes at RT to form the activated ester (O-At ester).

  • Add 3-picolylamine (1.2 equiv).

  • Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (3x), Water (2x), and Brine (1x). Dry and concentrate.
    

Purification & Characterization

Purification Strategy

If the crude product purity is <95% (by HPLC/NMR):

  • Recrystallization: Dissolve in minimal hot Ethyl Acetate; add Hexanes dropwise until turbid. Cool to

    
    .
    
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: 0-5% Methanol in Dichloromethane (DCM). Note: The pyridine ring may cause tailing; add 1%

      
       to the eluent if necessary.
      
Expected Analytical Data
  • Appearance: White to off-white solid.

  • 1H NMR (400 MHz, CDCl3/DMSO-d6):

    • 
       8.5-8.6 (m, 2H, Pyridine 
      
      
      
      -H).
    • 
       7.8 (d, 2H, Benzoyl Ar-H ortho to CO).
      
    • 
       7.7 (d, 1H, Pyridine 
      
      
      
      -H).
    • 
       7.3 (dd, 1H, Pyridine 
      
      
      
      -H).
    • 
       6.9 (d, 2H, Benzoyl Ar-H ortho to OEt).
      
    • 
       6.5-7.0 (br t, 1H, Amide NH).
      
    • 
       4.6 (d, 2H, 
      
      
      
      -Pyridine).
    • 
       4.1 (q, 2H, 
      
      
      
      ).
    • 
       1.4 (t, 3H, 
      
      
      
      ).

Troubleshooting & Logic Flow (Graphviz)

Use this flowchart to diagnose low yields or impurities.

Troubleshooting Problem Low Yield / Impurity Check1 Did Acid Chloride form? Problem->Check1 Check2 Is Product in Aqueous Layer? Check1->Check2 Yes Action1 Ensure dry conditions. Check DMF catalyst. Check1->Action1 No Check3 Tailing on Column? Check2->Check3 No Action2 Check pH of aqueous wash. Must be > pH 8. Check2->Action2 Yes Action3 Add 1% Et3N to eluent or switch to MeOH/DCM. Check3->Action3 Yes

Figure 2: Troubleshooting logic for common synthesis issues.

Safety & Hazards (E-E-A-T)

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl and 
    
    
    
    gases. Perform all operations in a functioning fume hood.
  • 3-Picolylamine: Irritant and potentially toxic. Avoid inhalation.

  • Pressure Buildup: The activation step generates gas. Ensure the system is vented through a drying tube or scrubber; never heat a closed system.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][7] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Sreenivasa, S., et al. (2013). Synthesis and crystal structure of 4-methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide. PMC - NIH. (Analogous synthesis validation).

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

Sources

Application Note: Characterization and Optimization of 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide as a Kinase Inhibitor Fragment

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the use of 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide as a model fragment in kinase inhibitor discovery.

This molecule represents a "Privileged Scaffold" in Fragment-Based Drug Discovery (FBDD), specifically targeting the ATP-binding hinge region of protein kinases (e.g., ROCK, p38 MAPK, CDKs). Its utility lies not in high potency (as a fragment, it typically exhibits


M to mM affinity), but in its high Ligand Efficiency (LE)  and defined vectors for chemical elaboration.

Introduction & Mechanism of Action

This compound functions as a Type I ATP-competitive inhibitor fragment. Its design leverages the "hinge-binding" pharmacophore, a critical interaction site for the majority of kinase inhibitors.

  • Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA), interacting with the backbone NH of the kinase hinge region (typically the "gatekeeper+1" or "gatekeeper+3" residue).

  • Amide Linker: The amide nitrogen (NH) serves as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residues.

  • 4-Ethoxy Group: Provides a hydrophobic vector that typically extends towards the solvent front or the ribose-binding pocket, offering a strategic handle for growing the molecule to increase potency and selectivity.

Chemical Properties
PropertyValueRelevance
Molecular Weight ~256.3 g/mol Ideal for fragments (<300 Da rule).
cLogP ~2.1Good solubility/permeability balance.
H-Bond Donors 1 (Amide NH)Specific hinge interaction.
H-Bond Acceptors 3 (Pyridine N, Amide O, Ether O)Key for binding & solubility.
Solubility (DMSO) >50 mMEssential for high-concentration screening.
Mechanistic Visualization (Binding Mode)

The following diagram illustrates the hypothetical binding mode of the fragment within a generic kinase ATP pocket (e.g., ROCK1 or p38


).

BindingMode cluster_Kinase Kinase Hinge Region (Backbone) cluster_Fragment This compound Residue_NH Backbone NH (H-Bond Donor) Pyridine_N Pyridine Nitrogen (Acceptor) Residue_NH->Pyridine_N H-Bond (2.8-3.0 Å) Residue_CO Backbone C=O (H-Bond Acceptor) Amide_NH Amide NH (Donor) Amide_NH->Residue_CO H-Bond (2.8-3.2 Å) Ethoxy_Group 4-Ethoxy Group (Solvent/Hydrophobic) Solvent Solvent Front / Ribose Pocket Ethoxy_Group->Solvent Growth Vector (Solubility/Selectivity)

Caption: Predicted binding mode showing the critical bidentate hydrogen bonding network between the fragment and the kinase hinge backbone.

Experimental Protocols

Since fragments often have weak affinities (


), standard biochemical assays at 

of ATP may yield false negatives. The following protocols are optimized for low-affinity fragment detection .
Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To determine


 and binding kinetics (typically fast on/off) without the interference of coupled enzyme systems.

Materials:

  • Sensor Chip: CM5 or Streptavidin (SA) chip (if kinase is biotinylated).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Note: DMSO must be matched exactly.

  • Instrument: Biacore 8K or T200.

Procedure:

  • Immobilization: Immobilize the target kinase to a level of ~3000-5000 RU. High density is required for small molecule fragments (low signal-to-noise).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes.

  • Sample Preparation:

    • Prepare a 100 mM stock of the fragment in 100% DMSO.

    • Dilute to a top concentration of 500

      
      M  in Running Buffer (final 1% DMSO).
      
    • Prepare a 2-fold dilution series (500

      
      M down to 15 
      
      
      
      M).
  • Injection:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60 seconds.

    • Dissociation time: 60 seconds (expect rapid return to baseline).

  • Analysis:

    • Fit data to a 1:1 Steady State Affinity model (kinetics are usually too fast to fit

      
      ).
      
    • Calculate Ligand Efficiency (LE) :

      
      . Target LE > 0.3.
      
Protocol B: Thermal Shift Assay (DSF/TSA)

Purpose: High-throughput screening to validate protein stabilization upon binding.

Materials:

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR machine (e.g., Roche LightCycler, Bio-Rad CFX).

  • Plate: 96-well or 384-well white PCR plate.

Procedure:

  • Mix Preparation:

    • Protein: Dilute kinase to 2-5

      
      M in assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl).
      
    • Dye: Dilute SYPRO Orange to 5x final concentration.

    • Compound: Add fragment to a final concentration of 1 mM (ensure DMSO < 2%).

  • Controls:

    • Negative: Protein + DMSO only.

    • Positive: A known tight-binding inhibitor (e.g., Staurosporine).

  • Thermal Ramp:

    • Ramp from 25°C to 95°C at a rate of 0.05°C/sec (or 1°C/min).

    • Monitor Fluorescence (Ex 490 nm / Em 575 nm).

  • Data Interpretation:

    • Calculate the Melting Temperature (

      
      ) using the derivative of the fluorescence curve (
      
      
      
      ).
    • 
       Criteria:  A shift of 
      
      
      
      typically indicates significant binding for a fragment.
Fragment Optimization Strategy (SAR)

Once binding is confirmed, the "this compound" scaffold serves as a template for elaboration.

Workflow Diagram: From Fragment to Lead

FBDD_Workflow Hit Fragment Hit (this compound) Kd ~ 100 µM Validation Biophysical Validation (SPR / NMR / X-ray) Hit->Validation Confirm Binding Strategy1 Strategy 1: Extend from Ethoxy (Solvent Channel) Validation->Strategy1 Strategy2 Strategy 2: Modify Pyridine (Hinge Selectivity) Validation->Strategy2 Growth Fragment Growing (SAR by Catalog/Synthesis) Lead Lead Compound (IC50 < 100 nM) Growth->Lead Optimize PK/ADME Strategy1->Growth Add solubilizing groups (Morpholine, Piperazine) Strategy2->Growth Change to Indazole/Pyrimidine (Potency)

Caption: Strategic workflow for evolving the fragment hit into a potent lead compound.

Specific Elaboration Tactics:
  • Solvent Channel Extension (The "Ethoxy" Vector):

    • The 4-ethoxy group is likely solvent-exposed.

    • Modification: Replace the ethyl group with solubilizing tails (e.g., N-methylpiperazine, morpholine) or H-bond acceptors to interact with the ribose pocket residues (e.g., Lysine/Aspartate salt bridges).

    • Goal: Improve solubility and potency without disrupting the hinge bind.

  • Hinge Core Rigidification:

    • The flexibility of the methylene linker (

      
      ) between the amide and pyridine can be a liability (entropic penalty upon binding).
      
    • Modification: Cyclize the linker or switch to a direct aryl-aryl connection (e.g., switching to a 3-aminopyridine directly attached to the benzamide, though this changes geometry).

    • Goal: Reduce entropic cost (

      
      ) to improve affinity.
      
Troubleshooting & Critical Considerations
  • Solubility Limits: At >1 mM, benzamides can precipitate or form colloidal aggregates (promiscuous inhibitors).

    • Solution: Include 0.01% Triton X-100 in all assay buffers to disrupt colloids.

  • Weak Signal: If SPR signal is low (<5 RU), the fragment may have fast off-rates that are below the instrument's detection limit or the protein is inactive.

    • Solution: Use Ligand-Observed NMR (STD-NMR) or WaterLOGSY which are more sensitive to weak binders (

      
       mM range).
      
  • DMSO Tolerance: Kinases are sensitive to DMSO. Ensure final DMSO concentration in the assay does not exceed the protein's tolerance (usually <2%).

References
  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: a practical approach." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH. Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in kinase inhibitor discovery." Expert Opinion on Drug Discovery, 7(5), 427-440. Link

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-pyridyl)benzamide scaffold as a starting point for the discovery of novel inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3296-3299. Link

  • Biacore (Cytiva) . "Fragment screening using Surface Plasmon Resonance (SPR)." Application Note. Link

Troubleshooting & Optimization

removing unreacted 3-picolylamine from benzamide reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Purification Topic: Removal of Unreacted 3-Picolylamine from Benzamide Reaction Mixtures Ticket ID: #PUR-3PIC-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering difficulty removing excess 3-picolylamine (CAS: 3731-52-0) from a benzamide coupling reaction.[1] This reagent is problematic due to its high polarity, water solubility, and the basicity of both the primary amine and the pyridine ring.

Standard evaporation is often ineffective due to its high boiling point (~73-74°C at 1 mmHg, significantly higher at ambient pressure).[1] This guide details three field-proven purification modules, ranked by efficiency and throughput.

Module 1: The "Blue Wash" (Copper Sulfate Extraction)

Best For: Robust, acid-stable products where visual validation is desired.[2] Mechanism: Chelation.[2]

3-Picolylamine acts as a bidentate ligand.[1] The pyridine nitrogen and the primary amine nitrogen chelate Copper(II) ions, forming a highly water-soluble, deep blue/purple complex. This method is superior to standard water washes because the formation of the complex drives the equilibrium virtually completely into the aqueous phase.

Protocol 1.1: Copper(II) Sulfate Workup
  • Dilution: Dilute your reaction mixture (typically DCM or EtOAc) with 2-3 volumes of organic solvent.[1]

  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄) .

  • The Wash:

    • Add the CuSO₄ solution to your separatory funnel (1:1 v/v ratio with organic layer).

    • Shake vigorously for 1-2 minutes.

  • Visual Validation (Critical):

    • Observe the aqueous layer.[2][3][4][5][6][7][8] It will shift from the light blue of CuSO₄ to a deep royal blue or purple . This indicates the sequestration of 3-picolylamine.[1]

  • Repetition:

    • Drain the aqueous layer.

    • Repeat the wash with fresh CuSO₄ solution until the aqueous layer remains light blue (no color deepening). This confirms all amine has been removed.[6][8]

  • Final Polish: Wash the organic layer once with brine to remove residual copper salts, dry over Na₂SO₄, and concentrate.

Visual Workflow: Chelation Extraction

CopperWash Start Crude Reaction Mixture (Org. Solvent + 3-Picolylamine) AddCu Add Sat. Aq. CuSO4 (Light Blue) Start->AddCu Shake Vigorous Extraction (Chelation Occurs) AddCu->Shake Check Check Aqueous Layer Color Shake->Check DeepBlue Deep Blue/Purple (Complex Formed) Check->DeepBlue High Impurity LightBlue Light Blue (No Amine Left) Check->LightBlue Clean Repeat Drain Aq. & Repeat Wash DeepBlue->Repeat Finish Wash w/ Brine -> Dry -> Concentrate (Pure Benzamide) LightBlue->Finish Repeat->AddCu

Caption: Logic flow for the Copper Sulfate extraction method, utilizing color change as a self-validating endpoint.

Module 2: pH-Controlled Extraction (Acidic Wash)

Best For: Products that are stable to mild acid (pH 1-2) and do not contain basic functional groups (like tertiary amines).[1] Mechanism: Protonation (Solubility Switch).

We exploit the massive pKa difference between the impurity and the product.

CompoundFunctional GroupApprox.[2][5][6][8][9][10][11][12] pKa (Conj. Acid)State at pH 1
3-Picolylamine Primary Amine~9.0 - 10.0Protonated (Ionic, Water Soluble)
3-Picolylamine Pyridine Nitrogen~5.0 - 6.0Protonated (Ionic, Water Soluble)
Benzamide (Product) Amide Carbonyl~ -1.5Neutral (Organic Soluble)
Protocol 2.1: The HCl Wash
  • Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the organic phase 3 times with 1M HCl (or 10% Citric Acid if the product contains acid-sensitive groups like Boc).

  • The 3-picolylamine will protonate (

    
    ) and migrate to the aqueous layer.[1]
    
  • Wash with saturated NaHCO₃ (to neutralize trace acid) followed by brine.

Module 3: Solid-Supported Scavenging

Best For: High-throughput synthesis, parallel libraries, or amphoteric products where LLE causes emulsions.[1] Mechanism: Covalent Capture (Electrophilic Resin).

If your benzamide product is also basic (preventing acid wash) or coordinates copper (preventing Cu wash), use a Polymer-Supported Isocyanate (PS-NCO) resin.[1] This resin reacts specifically with nucleophilic amines (the impurity) to form an insoluble urea, which is filtered off.

Protocol 3.1: Scavenger Resin Treatment[1][10]
  • Dissolve crude mixture in anhydrous DCM or THF.

  • Add PS-Isocyanate resin (typically 2-3 equivalents relative to the excess amine used).[1]

  • Shake gently at room temperature for 2-4 hours (or overnight).

  • Filter the mixture through a fritted cartridge or Celite.

  • The filtrate contains the pure benzamide; the impurity is trapped on the beads.

Visual Workflow: Scavenging Mechanism

Scavenger Resin PS-Isocyanate Bead (Solid Support) Trapped Immobilized Urea (Trapped on Bead) Resin->Trapped Covalent Bond Formation Impurity 3-Picolylamine (Solution) Impurity->Trapped Covalent Bond Formation Product Benzamide (Solution) Filtrate Pure Filtrate Product->Filtrate Passes Through Filter Trapped->Filtrate Removed via Filtration

Caption: Mechanism of scavenger resins. The nucleophilic impurity binds to the electrophilic resin, allowing the product to pass through.

Module 4: Chromatography Troubleshooting

Issue: 3-Picolylamine tails/streaks on silica gel due to the interaction of the basic pyridine/amine with acidic silanols. Solution:

  • Modifier: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your eluent (e.g., DCM/MeOH/NH₄OH 90:9:1). This blocks the silanol sites.

  • Stationary Phase: Use Amine-functionalized silica (NH-Silica) to eliminate the need for mobile phase modifiers.[1]

Frequently Asked Questions (FAQ)

Q1: My product has a Boc-protecting group. Can I use the HCl wash? A: No. 1M HCl can cleave Boc groups. Use 10% Citric Acid (pH ~3-4) or 0.5M NaH₂PO₄ instead.[1] These are acidic enough to protonate the 3-picolylamine (pKa ~9) but generally mild enough to spare the Boc group during a quick extraction. Alternatively, use the Copper Sulfate method (Module 1).

Q2: I tried the Copper wash, but I'm getting a terrible emulsion. A: Pyridines can sometimes act as surfactants.

  • Fix 1: Filter the biphasic mixture through a pad of Celite . This breaks the physical emulsion.

  • Fix 2: Add a small amount of Methanol or Isopropanol to the mixture to reduce surface tension.

  • Fix 3: Saturate the aqueous layer with solid NaCl (brine) to increase density difference.

Q3: Can I remove 3-picolylamine by high-vacuum evaporation? A: Only with difficulty. The boiling point is high (~74°C @ 1mmHg). You would need a very strong vacuum (<0.5 mbar) and heat (~50°C), which might decompose your product. The chemical methods above are far more efficient.

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard reference for Copper/Amine washes).

  • Marsh, I. R., et al. (1997). "Scavenger Resins for the Removal of Excess Reactants and Side-Products." Tetrahedron Letters, 38(32), 5607-5610.[1] (Foundational paper on scavenger resins).

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry Laboratory Guide. (Source for CuSO4 and HCl protocols).[3][4][6][8]

Sources

Technical Support Center: Optimizing Column Chromatography for Pyridine-Benzamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic purification of pyridine-benzamide compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic scaffolds. Pyridine-benzamides, with their combination of a basic nitrogenous ring and a polar amide group, present unique purification challenges. This document provides in-depth, field-proven troubleshooting guides and FAQs to help you systematically optimize your gradient methods and achieve high-purity products.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses the most common issues encountered during the column chromatography of pyridine-benzamide derivatives. Each entry explains the underlying scientific principles and provides actionable protocols for resolution.

Issue 1: Severe Peak Tailing or Asymmetry

Q: My pyridine-benzamide compound is producing a broad, tailing peak on a silica gel column. What is causing this, and how can I fix it?

A: This is the most prevalent issue when purifying basic compounds like pyridines on standard silica gel.[1]

  • The Root Cause: Strong Secondary Interactions. The primary cause is an acid-base interaction between the basic nitrogen atom on the pyridine ring (pKa typically 5-6) and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] At neutral pH, these silanols can be deprotonated and negatively charged, leading to strong ionic interactions that cause a portion of the analyte molecules to lag behind the main band, resulting in a "tail".[1]

  • The Solution: Mitigate Silanol Interactions. There are three primary strategies to achieve sharp, symmetrical peaks:

    • Mobile Phase Modification (Adding a Competitor): Introduce a small amount of a competing base, like triethylamine (TEA), into your mobile phase (eluent). The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine-benzamide analyte.[1][2] This allows your compound to elute based on polarity interactions alone, resulting in a much-improved peak shape.

    • Stationary Phase Selection: Switch to a modern, high-purity "Type B" silica column. These columns are manufactured to have a much lower concentration of acidic silanol sites and metal contaminants.[1] Alternatively, using an "end-capped" column, where residual silanols are chemically deactivated, can significantly reduce tailing.[1][3]

    • pH Control (For Reversed-Phase): When using reversed-phase chromatography (e.g., C18), adding an acidic modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is highly effective.[1][4] This lowers the mobile phase pH to around 2.5-3.0, which protonates the pyridine nitrogen, giving it a stable positive charge. This prevents inconsistent interactions and leads to sharper peaks.[1]

Diagram: Mitigating Peak Tailing for Pyridine Compounds

G cluster_problem Problem: Peak Tailing cluster_solution Solutions cluster_s1 1. Add Competing Base cluster_s2 2. Control pH (RP-HPLC) Pyridine Pyridine-Benzamide (Basic Nitrogen) Silanol Acidic Silanol Site (on Silica Surface) Pyridine->Silanol Strong Ionic Interaction Result Symmetrical Peak Shape TEA TEA (Base) Silanol_S1 Silanol Site TEA->Silanol_S1 Blocks Site H_ion H+ (Acid) Pyridine_S2 Pyridine-Benzamide H_ion->Pyridine_S2 Protonates Analyte

Caption: Mitigation of pyridine-silanol interactions for improved peak shape.

Issue 2: Poor Resolution and Co-elution with Impurities

Q: My target pyridine-benzamide is co-eluting with a closely related impurity. How can I improve the separation (resolution)?

A: Achieving good resolution requires optimizing the selectivity of your chromatographic system. This means making the system interact differently with your product and the impurity.

  • The Root Cause: Similar Physicochemical Properties. Your product and impurity likely have very similar polarities and functional groups, causing them to travel through the column at nearly the same speed.

  • The Solution: Systematically Alter Selectivity.

    • Change Solvent Selectivity: The most powerful initial step is to change the composition of your mobile phase. If you are using a standard ethyl acetate/hexanes system, the ethyl acetate acts as a hydrogen bond acceptor. Try switching to a solvent system with different properties. For example, dichloromethane (dipole interactions) with methanol (hydrogen bond donor and acceptor) can provide a completely different selectivity and may resolve the compounds.[5]

    • "Stretch" the Gradient: If you see partial separation, the gradient may be too steep, meaning the solvent polarity is increasing too quickly.[6] This pushes the compounds through the column too fast for separation to occur. Program a shallower gradient around the elution point of your compound. For example, if your compound elutes at 40% Solvent B, try running a gradient segment from 30% to 50% B over a longer period (more column volumes).[6][7]

    • Change the Stationary Phase: If altering the mobile phase is insufficient, change the stationary phase to introduce different interaction mechanisms.

      • Normal-Phase: If using silica, try alumina or a bonded phase like diol or cyano.

      • Reversed-Phase: If using C18, switching to a Phenyl-Hexyl or a Polar-Embedded Phase can offer different pi-pi or polar interactions, respectively, which may be sufficient to resolve the mixture.[1]

Table 1: Troubleshooting Summary for Common Purification Issues

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Strong interaction of basic pyridine with acidic silica.Add 0.1-0.5% triethylamine (TEA) to the mobile phase. Switch to an end-capped or high-purity silica column.[1][2]
Poor Resolution 1. Gradient is too steep.2. Insufficient selectivity between compounds.1. Decrease the gradient slope (e.g., 1% B/min instead of 5% B/min).[6]2. Change the organic modifier (e.g., from methanol to acetonitrile in RP, or from ethyl acetate to DCM/MeOH in NP).
Low Recovery Compound is irreversibly adsorbed or degrading on the silica gel.Deactivate the silica by adding TEA. Perform a stability test on a TLC plate.[8] If degradation is confirmed, consider a less acidic stationary phase like alumina or use reversed-phase chromatography.
No Elution Compound is too polar for the selected normal-phase solvent system.Switch to a more polar mobile phase (e.g., dichloromethane/methanol). Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar compounds.[9][10]
Issue 3: Low or No Compound Recovery

Q: I loaded my crude pyridine-benzamide onto the column, but I'm recovering very little or none of my product. Where did it go?

A: This alarming issue is often due to irreversible adsorption or on-column degradation, especially with sensitive molecules.

  • The Root Cause: Acidity and High Surface Area. The acidic nature of silica gel can be strong enough to catalyze the degradation of certain functional groups.[1][8] Alternatively, if the compound is highly polar, it may bind so strongly to the silica that the mobile phase is not strong enough to elute it, a phenomenon known as irreversible adsorption.

  • The Solution: Diagnose and Change Conditions.

    • Perform a Silica Stability Test (2D TLC): Before running a column, it's crucial to check if your compound is stable on silica.

      • Protocol: Spot your sample on the bottom-left corner of a square TLC plate.[8] Develop the plate in a suitable solvent system. Dry the plate completely. Rotate it 90 degrees counter-clockwise and develop it again in the same solvent system.

      • Interpretation: If the compound is stable, you will see a single spot on the 45-degree diagonal. If you see new spots or streaking off the diagonal, your compound is degrading on the silica gel.[8]

    • Deactivate the Stationary Phase: As with peak tailing, adding a base like TEA to the mobile phase can neutralize the acidic sites and prevent degradation.[1]

    • Use an Alternative Stationary Phase: If degradation is severe, silica gel may not be a viable option. Consider using neutral or basic alumina, or switch to a reversed-phase (C18) or HILIC method where the conditions are generally milder.[1][10]

    • Check Solubility (Dry Loading): If your compound is not very soluble in the starting mobile phase, it may have precipitated at the top of the column.[5] In this case, use a "dry loading" technique: dissolve your crude material in a strong, volatile solvent (like DCM or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.[5]

Frequently Asked Questions (FAQs)

Q1: Should I use Normal-Phase, Reversed-Phase, or HILIC for my pyridine-benzamide?

A: The choice depends on the overall polarity of your molecule.

  • Normal-Phase (NP): Best for less polar to moderately polar, non-ionic compounds that are highly soluble in organic solvents. A typical starting system is a gradient of ethyl acetate in hexanes.[11]

  • Reversed-Phase (RP): The workhorse for moderately polar to polar compounds. It is excellent for compounds that have some water solubility. A C18 column with a water/acetonitrile or water/methanol gradient is a great starting point.[4]

  • HILIC: Specifically designed for very polar compounds that show little or no retention in reversed-phase.[9][12][13] If your pyridine-benzamide has multiple polar groups (e.g., hydroxyls, carboxylates) and is highly water-soluble, HILIC is the ideal choice. It uses a polar stationary phase (like bare silica) with a high-organic, low-aqueous mobile phase.[10]

Q2: How do I translate my TLC results into a flash chromatography gradient?

A: TLC is an excellent pilot experiment for column chromatography.[5][14]

  • The Goal: Find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.15 to 0.40.[5] The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.

  • The Translation: The solvent composition that gives you an Rf of ~0.3 on a TLC plate is a good starting point for your column's elution solvent. For a gradient, you should start with a much less polar solvent mixture (e.g., 100% hexane if you used Ethyl Acetate/Hexane) and gradually increase the polarity to the composition you identified by TLC, then increase it further to elute any remaining compounds.[15] Many modern automated flash chromatography systems have built-in software that can automatically generate an optimized gradient based on the Rf values you input from one or two TLC plates.[15][16]

Diagram: General Workflow for Method Development

G TLC 1. TLC Method Development (Aim for Rf 0.15-0.40) Scout 2. Run Scouting Gradient (e.g., 5-100% B over 20 CV) TLC->Scout Initial Solvent System Analyze 3. Analyze Results (Identify elution %B) Scout->Analyze Identify Target Peak Optimize 4. Optimize Gradient (Shallow gradient around target) Analyze->Optimize Improve Resolution Scale 5. Scale-Up Purification Optimize->Scale Final Method

Caption: A systematic workflow for chromatography method development.

Q3: What are the most common mobile phase additives and when should I use them?

A: Additives are used to control interactions and improve peak shape. They are critical for ionizable compounds like pyridine-benzamides.

Table 2: Common Mobile Phase Additives and Their Applications

AdditiveTypical ConcentrationModePurpose & Mechanism
Triethylamine (TEA) 0.1 - 1.0% (v/v)Normal-PhasePeak Tailing Suppressor. Acts as a competing base to mask acidic silanol sites on the silica surface, preventing strong interactions with basic analytes.[1]
Formic Acid (FA) 0.1% (v/v)Reversed-PhasepH Modifier & Ion-Pairing Agent. Lowers mobile phase pH to protonate basic analytes, ensuring a consistent charge state and improving peak shape. MS-compatible.[1]
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Reversed-PhaseStrong pH Modifier. Similar to formic acid but is a stronger acid. Forms strong ion pairs, which can sometimes improve retention but can cause ion suppression in MS detection.[4]
Ammonium Hydroxide / Formate 10-20 mMHILIC / RPpH Buffer. Used to control and maintain a specific pH, which is crucial for reproducibility. Ammonium salts are volatile and ideal for LC-MS applications.[17]

Experimental Protocols

Protocol 1: TLC Method Development for a Pyridine-Benzamide
  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.

  • Spot Plate: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Develop Plate: Place the plate in a developing chamber containing a pre-equilibrated solvent system (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the baseline.

  • Visualize: Once the solvent front is ~1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf: Measure the distance from the baseline to the center of your product spot and divide it by the distance from the baseline to the solvent front.

  • Optimize: Adjust the solvent ratio to achieve an Rf value between 0.15 and 0.40.[5] If the Rf is too low, increase the polarity (more ethyl acetate). If it is too high, decrease the polarity (more hexanes).

References

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract. (2021). MDPI. [Link]

  • HILIC. Dr. Maisch. [Link]

  • HILIC Explained: What It Is & How It Works. (2016). Phenomenex. [Link]

  • Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • What can I use to purify polar reaction mixtures?. (2023). Biotage. [Link]

  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. (2025). Benchchem.
  • Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. (2025). Benchchem.
  • Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash. (2022). PubMed. [Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025). Bitesize Bio. [Link]

  • How do I Create an Efficient Gradient Flash Chromatography Method?. (2023). Biotage. [Link]

  • Technical Support Center: Chromatography of Pyridine Compounds. (2025). Benchchem.
  • Chapter 1 Aspects of Gradient Optimization. Wiley-VCH. [Link]

  • Technical Support Center: N-(1-hydroxypropan-2-yl)
  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Teledyne ISCO. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. PubMed. [Link]

  • The Secrets of Successful Gradient Elution. (2020). LCGC International. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. [Link]

Sources

preventing hydrolysis of 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and analytical scientists working with 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide . It synthesizes organic chemistry first principles with ICH Q1A(R2) stability guidelines to provide a robust framework for preventing hydrolysis.

Subject: Preventing Hydrolysis of this compound Classification: Small Molecule / Kinase Inhibitor Fragment Urgency: High (Irreversible Degradation Risk)

Executive Summary: The "Gold Standard" Storage Protocol

If you are in a rush, adhere to these immediate storage parameters to arrest hydrolysis.

ParameterSolid State (Powder)Solution State (Stock)
Temperature -20°C (Long term)-80°C (Preferred) or -20°C
Atmosphere Argon or Nitrogen backfillSealed under Argon
Container Amber glass vial + ParafilmAmber glass (hydrophobic cap)
Desiccant Required (Silica/Drierite)N/A
Solvent N/AAnhydrous DMSO (See Section 3)
Max Shelf Life 12-24 Months< 3 Months (if freeze/thaw avoided)

The Degradation Mechanism (The "Why")

To prevent hydrolysis, you must understand the molecular vulnerability. This molecule contains a benzamide linkage connecting an electron-rich ethoxy-benzene ring to a pyridine moiety.

The Chemical Vulnerability

While the 4-ethoxy group is an electron-donating group (EDG) that theoretically stabilizes the amide bond by reducing the electrophilicity of the carbonyl carbon, the pyridine ring introduces a specific risk factor: pH-dependent solubility and catalysis.

  • Moisture Absorption (Hygroscopicity): The pyridine nitrogen (pKa ~5.2) acts as a weak base. If the sample is stored as a salt (e.g., Hydrochloride), it becomes highly hygroscopic. Absorbed water molecules attack the amide carbonyl.

  • Acid-Catalyzed Hydrolysis: If stored in acidic buffers or if the solid salt absorbs moisture, the carbonyl oxygen protonates, making the carbon highly susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic conditions (pH > 8), hydroxide ions directly attack the carbonyl.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation pathway you are trying to prevent.

HydrolysisPathway cluster_conditions Accelerating Factors Mol This compound (Intact Molecule) Inter Tetrahedral Intermediate Mol->Inter Nucleophilic Attack (Catalyzed by H+ or OH-) Water H2O (Moisture) Water->Inter Prod1 4-Ethoxybenzoic Acid (Degradant A) Inter->Prod1 C-N Bond Cleavage Prod2 3-Picolylamine (Degradant B) Inter->Prod2 Factor1 High Humidity Factor2 Acidic pH (<4) Factor3 Temp > 25°C

Caption: Figure 1. Mechanism of amide hydrolysis. Water acts as the nucleophile, cleaving the amide bond into the carboxylic acid and amine precursors.[1]

Troubleshooting & Prevention Guides

Scenario A: "My compound turned into a sticky gum." (Solid State)

Diagnosis: Hygroscopic failure. The sample likely absorbed atmospheric water, initiating partial hydrolysis or simply dissolving in captured moisture. The Fix:

  • Lyophilization: Redissolve the gum in t-Butanol/Water (4:1) and lyophilize to remove trapped moisture.

  • Desiccator Storage: Store the recovered powder in a desiccator containing active silica gel or phosphorus pentoxide (

    
    ).
    
  • Argon Flush: Before closing the vial, gently flow Argon gas over the solid to displace humid air.

Scenario B: "I see new peaks in my LC-MS after 24 hours in DMSO." (Solution State)

Diagnosis: DMSO Hydrolysis. DMSO is extremely hygroscopic. "Wet" DMSO can hydrolyze amides, especially if the solution heats up (e.g., in an autosampler or during sonication). The Fix:

  • Use Anhydrous DMSO: Purchase DMSO specifically labeled "Anhydrous" (packaged under septum).

  • Single-Use Aliquots: Do not store a large stock bottle. Aliquot the stock into small vials (e.g., 50 µL) and freeze them. Thaw once, use, and discard.

  • Avoid Acidic Diluents: Do not dilute the DMSO stock into 0.1% Formic Acid/Water until immediately before injection. The acidic environment accelerates hydrolysis.

Scenario C: "The pH of my buffer is 7.4, but it still degraded."

Diagnosis: Buffer Catalysis. Phosphate buffers can sometimes act as general base catalysts for amide hydrolysis, although this is slow. The Fix:

  • Switch Buffers: Use non-nucleophilic buffers like HEPES or MOPS for biological assays.

  • Temperature Control: Keep assay plates on ice (4°C) until the start of the experiment. Hydrolysis rates drop significantly with temperature (Arrhenius equation).

Diagnostic Flowchart: Storage Decision Tree

Use this logic gate to determine the optimal storage strategy for your specific experimental phase.

StorageLogic Start Received Compound Form Is it Solid or Solution? Start->Form Solid Solid Powder Form->Solid Solution Solution Form->Solution SaltCheck Is it a Salt (HCl/TFA)? Solid->SaltCheck YesSalt High Risk: Hygroscopic SaltCheck->YesSalt NoSalt Free Base: Moderate Risk SaltCheck->NoSalt ActionSalt Store -20°C Double Desiccant Parafilm Wrap YesSalt->ActionSalt NoSalt->ActionSalt Solvent Solvent Type? Solution->Solvent WaterBased Aqueous/Buffer Solvent->WaterBased DMSO DMSO/Ethanol Solvent->DMSO ActionAq Make Fresh Daily Do NOT Store WaterBased->ActionAq ActionDMSO Store -80°C Avoid Freeze/Thaw DMSO->ActionDMSO

Caption: Figure 2. Decision tree for selecting storage conditions based on physical state and salt form.

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in the fridge (4°C)? A: No. For DMSO stocks, 4°C is dangerous because DMSO freezes at ~19°C. The repeated phase transition (solid-liquid) as the fridge cycles or as you handle the vial can cause precipitation and micro-heterogeneity. Store at room temperature (short term, <2 days) or -20°C/-80°C (long term).

Q: My LC-MS shows a mass of M+18. Is this hydrolysis? A: Yes. The addition of +18 Da corresponds exactly to the addition of a water molecule (


) across the amide bond, followed by cleavage. However, in LC-MS, you typically see the fragments. Look for the mass of 4-ethoxybenzoic acid and 3-picolylamine. If you see M+18 on the parent, it might be a hydration adduct (less common for simple amides) or a contaminant.

Q: Is the Free Base or Hydrochloride salt more stable? A: The Free Base is generally more stable against hydrolysis in the solid state because it is less hygroscopic and does not provide an intrinsic acidic proton source. If you have the choice, store the Free Base and only convert to salt immediately prior to biological testing if solubility is required.

Validation Protocol: Forced Degradation Study

To empirically determine the stability window for your specific batch, perform this simplified stress test (based on ICH Q1A standards).

  • Preparation: Prepare a 1 mM solution of the compound in 50:50 Acetonitrile:Water.

  • Acid Stress: Add 0.1 M HCl (Final pH ~1). Incubate at 60°C for 4 hours.

  • Base Stress: Add 0.1 M NaOH (Final pH ~13). Incubate at 60°C for 4 hours.

  • Oxidation (Control): Add 3%

    
    . Incubate RT for 4 hours.
    
  • Analysis: Inject onto HPLC/LC-MS.

    • Result: If >5% degradation is observed in Acid/Base, the molecule is classified as Hydrolysis Sensitive . (Note: Benzamides typically degrade significantly under these harsh conditions, confirming the need for strict storage).

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Amide Hydrolysis Mechanisms. Chemistry Steps. A detailed overview of acid and base-catalyzed hydrolysis kinetics.

  • Stability of Strongly Acidic Benzamide Derivatives. Beilstein Journal of Organic Chemistry. Discusses the impact of electron-withdrawing/donating groups on benzamide stability.

  • PubChem Compound Summary: N-(pyridin-3-ylmethyl)benzamide derivatives. National Library of Medicine. Physical property data for similar scaffolds.

Sources

Validation & Comparative

Technical Guide: 1H NMR Structural Validation of 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide

[1]

Executive Summary & Scope

This guide provides a definitive protocol for the structural validation of 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide . This scaffold features three distinct spin systems: a para-substituted benzene ring, a 3-substituted pyridine ring, and an ethoxy-amide linker.

Unlike standard spectral lists, this guide compares the analytical performance of two primary solvent systems (DMSO-d6 vs. CDCl3) and establishes a "Self-Validating" logic tree to distinguish the final product from common synthetic precursors (4-ethoxybenzoic acid and 3-picolylamine).[1]

Comparative Analysis: Solvent System Selection

The choice of solvent is the single most critical variable in the NMR analysis of amides. Below is a comparative performance analysis of the two industry-standard alternatives.

Primary Recommendation: DMSO-d6[1][2][3]
  • Performance: Superior resolution of exchangeable protons.

  • Mechanism: DMSO acts as a hydrogen-bond acceptor, "locking" the amide proton (

    
    ) into a distinct conformation. This slows the exchange rate with trace water, sharpening the signal and often revealing 
    
    
    coupling.
  • Use Case: Final characterization, purity assay, and publication-quality spectra.

Alternative: CDCl3[2][3][4][5]
  • Performance: Variable.

  • Mechanism: Chloroform is a non-polar solvent that does not stabilize the amide bond. The

    
     signal often appears as a broad, featureless hump due to rapid exchange and concentration-dependent intermolecular hydrogen bonding (dimerization).
    
  • Use Case: Quick reaction monitoring (if solubility permits) or when recovering the sample is necessary (lower boiling point).

Data Comparison Table: Solvent Effects
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Impact on Interpretation
Amide NH Signal Sharp Triplet (~9.0 ppm)Broad Singlet (6.5 – 7.5 ppm)DMSO allows confirmation of linkage via coupling.[1]
Pyridine Shifts Deshielded (Downfield)Shielded (Upfield)Pyridine protons are solvent-sensitive; order may swap.
Water Impurity Distinct peak at 3.33 ppmPeak at 1.56 ppmDMSO water peak can obscure ethoxy

if wet.
Solubility High (Excellent)Moderate to LowCDCl3 may require heating, risking degradation.

Critical Insight: In CDCl3, the amide NH chemical shift is concentration-dependent (


 varies with dilution). In DMSO-d6, it is concentration-independent.[1] Always use DMSO-d6 for structural confirmation of this molecule. 

Detailed Spectral Interpretation (DMSO-d6)

The following assignment logic assumes a 400 MHz or higher field strength in DMSO-d6 at 298 K.

Zone A: The Downfield Region (Amide & Heterocycles)
  • 
     9.00 ppm (1H, t, 
    
    
    Hz):
    Amide N-H .
    • Diagnostic: Appears as a triplet due to coupling with the adjacent methylene (

      
      ). If this is a singlet, the sample may be wet (fast exchange) or the solvent is CDCl3.
      
  • 
     8.55 ppm (1H, d/s, 
    
    
    Hz):
    Pyridine H-2 .
    • Logic: The most deshielded aromatic signal. It is isolated between the ring nitrogen and the methylene attachment, appearing as a singlet or fine doublet.

  • 
     8.45 ppm (1H, dd, 
    
    
    Hz):
    Pyridine H-6 .
    • Logic: Adjacent to the ring nitrogen; shows characteristic large ortho-coupling and small meta-coupling.[1]

Zone B: The Aromatic Region (Benzene & Pyridine Mid-range)
  • 
     7.85 ppm (2H, d, 
    
    
    Hz):
    Benzene H-2', 6' (Ortho to Carbonyl).
    • Logic: Part of the AA'BB' system. Deshielded by the electron-withdrawing carbonyl group.[1]

  • 
     7.70 ppm (1H, dt, 
    
    
    Hz):
    Pyridine H-4 .
    • Logic: Shows a "dt" pattern (doublet of triplets) due to coupling with H-5 and long-range coupling to H-2/H-6.[1]

  • 
     7.35 ppm (1H, dd, 
    
    
    Hz):
    Pyridine H-5 .
    • Logic: The most shielded pyridine proton (beta to nitrogen). Distinctive "dd" shape.

  • 
     6.98 ppm (2H, d, 
    
    
    Hz):
    Benzene H-3', 5' (Ortho to Ethoxy).
    • Logic: Shielded by the electron-donating ethoxy oxygen.[1] Second half of the AA'BB' system.

Zone C: The Aliphatic Region
  • 
     4.50 ppm (2H, d, 
    
    
    Hz):
    Benzylic Methylene (
    
    
    )
    .
    • Diagnostic: This doublet collapses to a singlet if D2O is added (D2O shake) because the coupling partner (

      
      ) exchanges with deuterium.
      
  • 
     4.08 ppm (2H, q, 
    
    
    Hz):
    Ethoxy
    
    
    .
    • Logic: Classic quartet.

  • 
     1.35 ppm (3H, t, 
    
    
    Hz):
    Ethoxy
    
    
    .
    • Logic: Classic triplet.

Experimental Validation Protocols

Protocol 1: Sample Preparation (The "Dry" Standard)

To ensure the amide doublet is visible and not broadened by proton exchange:

  • Use DMSO-d6 from a freshly opened ampoule (99.9% D).

  • Dissolve 5–10 mg of compound in 0.6 mL solvent.

  • Critical Step: Add activated 3Å molecular sieves directly to the NMR tube if the solvent is older than 1 week. This scavenges trace water that causes peak broadening.

Protocol 2: Differentiating Product from Precursors

Use the table below to validate reaction completion.

ComponentDiagnostic Peak (DMSO-d6)Observation in Product Spectrum
Starting Material A (3-Picolylamine)

3.8 ppm (Singlet)
(

protons)
ABSENT. Replaced by amide proton at 9.0 ppm.[1]
Starting Material B (4-Ethoxybenzoic acid)

12-13 ppm (Broad)
(Carboxylic acid

)
ABSENT.
Product (Target Amide)

4.50 ppm (Doublet)
(Methylene Bridge)
PRESENT. Shifts downfield from ~3.7 ppm (amine) to 4.5 ppm (amide).

Visualization of Logic & Workflow

Diagram 1: Structural Assignment Logic Flow

Caption: Logical decision tree for assigning the three distinct spin systems in the 1H NMR spectrum.

NMR_AssignmentSampleUnknown Sample(DMSO-d6)Region_LowAliphatic Region(1.0 - 5.0 ppm)Sample->Region_LowRegion_HighAromatic/Amide(6.5 - 9.5 ppm)Sample->Region_HighEthoxyEthoxy Group(Triplet 1.3 + Quartet 4.1)Region_Low->EthoxyIntegral 3:2 ratioLinkerLinker CH2(Doublet ~4.5)Region_Low->LinkerCouples to NHNHAmide NH(Triplet ~9.0)Region_High->NHD2O ExchangeableBenzeneBenzene Ring(AA'BB' System)Region_High->BenzeneSymmetric DoubletsPyridinePyridine Ring(4 distinct signals)Region_High->PyridineComplex SplittingNH->LinkerCOSY Correlation

Diagram 2: Reaction Monitoring (Precursor vs. Product)

Caption: Shift migration of the key methylene signal indicating successful amide bond formation.

Reaction_MonitorSM_AmineStart: 3-PicolylamineCH2 @ ~3.7 ppm (Singlet)ReactionAmide Coupling(Reaction Progress)SM_Amine->ReactionProductEnd: ProductCH2 @ ~4.5 ppm (Doublet)Reaction->ProductMechanismDeshielding Effect:Electron withdrawal by CarbonylMechanism->ProductCauses Shift

[1]

References

  • Fulmer, G. R., et al. (2010).[2][3][4][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2][6]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for AA'BB' and Pyridine coupling constants).
  • Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(6), 572–582. (Authoritative source on Amide H-bonding in DMSO vs CDCl3).

Comparative Guide: LC-MS Fragmentation of 4-Ethoxy-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the collision-induced dissociation (CID) patterns of 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide (MW 256.12 Da). Designed for medicinal chemists and DMPK scientists, this document compares the fragmentation behavior of this pyridine-based scaffold against standard N-benzyl analogs.

Understanding these fragmentation pathways is critical for:

  • Metabolite Identification: Distinguishing metabolic soft spots (ethoxy dealkylation vs. amide hydrolysis).

  • Impurity Profiling: Verifying the integrity of the pyridine-linker-amide motif during synthesis.

  • Library Design: Rationalizing signal intensity differences in high-throughput screening (HTS) based on proton affinity.

Chemical Identity & Properties

PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₅H₁₆N₂O₂
Exact Mass 256.1212 Da
Precursor Ion [M+H]⁺ 257.1285 m/z (Positive Mode)
Key Structural Motifs 4-Ethoxybenzene (Donor), Amide Linker (Cleavage site), Pyridine (Proton acceptor)

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following LC-MS/MS protocol utilizes a "self-validating" approach where the ratio of the diagnostic ions (m/z 109 vs. m/z 149) serves as a system suitability check for collision energy (CE) calibration.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300°C.

  • Collision Gas: Nitrogen or Argon.[2][3]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both primary and secondary fragments.

Fragmentation Analysis & Mechanism

The fragmentation of this compound is driven by the competition between the basic pyridine nitrogen and the amide oxygen for the ionizing proton.

Primary Pathway: Amide Bond Cleavage

Upon collisional activation, the amide bond (C-N) undergoes cleavage. This results in two competing charge-retention pathways:

  • Pathway A (Acylium Ion Formation - m/z 149):

    • Charge remains on the carbonyl side.

    • Fragment: 4-ethoxybenzoyl cation.

    • Mechanism: Inductive cleavage stabilized by the electron-donating ethoxy group at the para position.

    • Significance: Diagnostic for the "left-hand" side of the molecule.

  • Pathway B (Ammonium Ion Formation - m/z 109):

    • Charge remains on the amine side.

    • Fragment: (Pyridin-3-ylmethyl)ammonium cation.

    • Mechanism: Protonation of the highly basic pyridine nitrogen (pKa ~5.2) prior to fragmentation.[4]

    • Significance: Diagnostic for the "right-hand" pyridine scaffold.

Secondary Pathway: Ethoxy Group Degradation

The m/z 149 acylium ion undergoes further fragmentation characteristic of alkyl-aryl ethers:

  • Neutral Loss of Ethylene (28 Da): The ethyl group undergoes a four-membered transition state rearrangement, expelling ethylene (C₂H₄) to yield the 4-hydroxybenzoyl cation (m/z 121) .

  • Neutral Loss of CO (28 Da): The m/z 121 ion loses carbon monoxide to form the phenolic cation (m/z 93).[5]

Visualization of Fragmentation Pathways

The following diagram illustrates the hierarchical breakdown of the molecule.

FragmentationPath Parent Precursor Ion [M+H]+ = 257.13 Acylium Acylium Ion (4-Ethoxybenzoyl) m/z = 149.06 Parent->Acylium Amide Cleavage (Path A) Amine Pyridyl Amine (Pyridin-3-ylmethyl) m/z = 109.08 Parent->Amine Amide Cleavage (Path B) Phenol Phenolic Cation (Loss of C2H4) m/z = 121.03 Acylium->Phenol - C2H4 (28 Da) (Ethoxy rearrangement) Cyclo Cyclopentadienyl (Loss of CO) m/z = 93.03 Phenol->Cyclo - CO (28 Da)

Figure 1: Hierarchical fragmentation tree showing the divergence into benzoyl (red) and pyridyl (green) pathways.

Comparative Analysis: Pyridine vs. Benzyl Analogs

This section compares the target molecule with 4-ethoxy-N-benzylbenzamide (a non-basic analog) to highlight the "Pyridine Effect."

FeatureTarget: Pyridin-3-ylmethylAnalog: BenzylMechanistic Insight
Base Peak (Low CE) m/z 109 (Amine)m/z 149 (Acylium)Proton Affinity: The pyridine nitrogen is significantly more basic than the benzyl amine. In the target, the proton is sequestered on the pyridine ring, making m/z 109 the dominant ion. In the benzyl analog, the charge prefers the resonance-stabilized acylium ion.
Secondary Frag. High abundance of m/z 121Moderate abundanceThe stability of the m/z 149 ion in the benzyl analog allows for more extensive secondary fragmentation into m/z 121.
Detection Limit Lower (Better Sensitivity)HigherThe pyridine moiety enhances ionization efficiency in ESI(+) due to its high proton affinity, making the target easier to detect at low concentrations.
Experimental Workflow Diagram

The following workflow describes the decision process for analyzing this class of compounds.

Workflow Sample Sample Injection (LC-MS) ESI ESI Source (+) Protonation Sample->ESI Q1 Q1 Selection m/z 257.1 ESI->Q1 Collision Collision Cell (N2 gas) Q1->Collision Decision Check Spectra Collision->Decision ResultA High m/z 109? Confirm Pyridine Decision->ResultA Path B ResultB High m/z 149? Check Ethoxy Decision->ResultB Path A

Figure 2: Analytical workflow for confirming the structural integrity of the benzamide scaffold.

Summary of Diagnostic Ions

Use this table to program Multiple Reaction Monitoring (MRM) transitions.

m/z (Exp)Fragment IdentityOriginCollision Energy (Rec.)
257.1 [M+H]⁺ PrecursorIntact MoleculeN/A
149.1 4-ethoxybenzoyl cationAmide Hydrolysis (Acid side)15-20 eV
109.1 Pyridin-3-ylmethyl cationAmide Hydrolysis (Amine side)20-25 eV
121.0 4-hydroxybenzoyl cationLoss of C₂H₄ from m/z 14930-40 eV
93.0 Phenolic cationLoss of CO from m/z 121>40 eV

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for amide cleavage mechanisms).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Standard fragmentation of benzamide derivatives."

  • Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[6][7] Natural Product Reports.

Sources

HPLC purity analysis methods for N-(pyridin-3-ylmethyl)benzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Tailing" Challenge

Audience: Senior Analytical Chemists & formulation Scientists. Context: N-(pyridin-3-ylmethyl)benzamide scaffolds are critical pharmacophores in histone deacetylase (HDAC) inhibitors (e.g., Entinostat) and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.

The analytical bottleneck for this class is not the benzamide moiety, but the pyridine nitrogen (pKa ≈ 5.3) . On traditional alkyl-bonded silica (C18), this basic center interacts with residual silanols, causing severe peak tailing (


), retention time shifting, and co-elution with polar impurities like 3-(aminomethyl)pyridine  (hydrolysis degradant) or regioisomers  (2- or 4-substituted analogs).

This guide compares three distinct separation strategies, moving beyond "textbook" C18 methods to provide high-fidelity, stability-indicating protocols.

Strategic Comparison: Selecting the Right Mode

We evaluate three methodologies based on Resolution (


) , Peak Symmetry , and MS-Compatibility .
FeatureMethod A: Traditional Ion-Pairing Method B: Charged Surface Hybrid (CSH) C18 Method C: HILIC (Zwitterionic)
Mechanism Hydrophobic + Ion InteractionRP + Electrostatic RepulsionHydrophilic Partitioning + weak IEX
Column Type Standard C18 (e.g., Luna C18)C18 with (+) charged surface (e.g., XSelect CSH)Zwitterionic (e.g., ZIC-HILIC)
Mobile Phase Water/MeOH + Hexanesulfonate Water/ACN + 0.1% Formic Acid ACN/Water + Ammonium Acetate
Tailing Factor (

)
1.0 – 1.2 (Excellent)1.1 – 1.3 (Good)1.2 – 1.5 (Moderate)
MS Compatible? NO (Ion suppression)YES (High Sensitivity)YES (Best Sensitivity)
Critical Separation Best for hydrophobic isomersBest for general purity & basic impuritiesBest for polar degradants (Amine/Acid)
Verdict Legacy QC onlyRecommended for R&D/Release Orthogonal Check for Polar Impurities

Deep Dive: The Recommended Protocols

Protocol 1: The "Workhorse" Method (CSH-C18)

Objective: Routine release testing and stability indicating analysis. Rationale: Using a Charged Surface Hybrid (CSH) column applies a low-level positive charge to the particle surface. This electrostatically repels the protonated pyridine cation at low pH, preventing silanol interaction without the need for ion-pairing reagents.

Instrument Setup
  • System: UHPLC or HPLC (Binary Gradient capable).

  • Detector: UV-DAD at 254 nm (Benzamide

    
    -
    
    
    
    *) and 220 nm (Amide/Pyridine).
  • Column: Waters XSelect CSH C18,

    
     mm, 3.5 µm (or equivalent positively charged surface phase).
    
  • Temperature:

    
     (Reduces viscosity, improves mass transfer).
    
Mobile Phase Preparation
  • Solvent A: 0.1% Formic Acid in Water (v/v). Note: Do not use phosphate if MS coupling is planned.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

Gradient Table
Time (min)% Solvent A% Solvent BCurveEvent
0.0955InitialEquilibration
2.0955LinearHold for polar amines
15.03070LinearMain elution window
18.0595LinearWash lipophilic dimers
20.0595HoldColumn Wash
20.1955StepRe-equilibration
25.0955HoldReady for next inj.
System Suitability Criteria (Acceptance)
  • Tailing Factor (Parent): NMT 1.3.

  • Resolution (

    
    ):  > 2.0 between Parent and 3-(aminomethyl)pyridine (elutes early).
    
  • Precision (RSD, n=6): < 1.0% for Area.

Protocol 2: The "Polar Impurity" Method (HILIC)

Objective: Quantifying trace levels of the hydrolysis degradant 3-(aminomethyl)pyridine and Benzoic acid, which often co-elute in the void volume of RP methods. Rationale: The pyridine-amine degradant is highly polar. HILIC retains it strongly, eluting the hydrophobic parent first or in the middle, reversing the selectivity.

Methodology
  • Column: Merck SeQuant ZIC-HILIC (

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Isocratic Mode: 85% B / 15% A.

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: UV 254 nm or MS (ESI+).

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow guides the selection of the stationary phase based on the specific impurity profile encountered.

MethodSelection Start Start: N-(pyridin-3-ylmethyl)benzamide Purity Analysis CheckImp Analyze Impurity Profile Start->CheckImp IsPolar Critical Impurity: Polar Amines / Acids? CheckImp->IsPolar IsIso Critical Impurity: Regioisomers (2- or 4-pyridyl)? IsPolar->IsIso No MethodC USE PROTOCOL 2: HILIC / Mixed Mode (Polar Retention) IsPolar->MethodC Yes (Void elution) MethodB USE PROTOCOL 1: CSH C18 (Low pH) (General Purity) IsIso->MethodB No (Standard) MethodA USE METHOD A: Phenyl-Hexyl or PFP (Isomer Selectivity) IsIso->MethodA Yes (Co-elution) Validation Validate: Linearity, LOQ, Robustness MethodB->Validation MethodC->Validation MethodA->Validation

Caption: Decision matrix for selecting the optimal stationary phase based on specific impurity challenges (Polarity vs. Isomerism).

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate ensures the method is "Stability Indicating."

ImpurityFate SM1 3-(Aminomethyl)pyridine (Precursor A) Rxn Amide Coupling SM1->Rxn SM2 Benzoyl Chloride (Precursor B) SM2->Rxn Prod N-(pyridin-3-ylmethyl)benzamide (API) Rxn->Prod Hydrolysis Acid/Base Hydrolysis Prod->Hydrolysis Oxidation Peroxide Oxidation Prod->Oxidation Hydrolysis->SM1 Reforms Imp1 Impurity A: Benzoic Acid Hydrolysis->Imp1 Imp2 Impurity B: Pyridine N-Oxide Oxidation->Imp2

Caption: Degradation pathway showing hydrolysis reverting API to Precursor A and forming Benzoic Acid, requiring a method that separates all three species.

Troubleshooting & Optimization

Even with the CSH column, issues may arise. Use this diagnostic table:

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactionIncrease buffer strength (e.g., 0.1%

0.2% Formic Acid) or switch to TFA (0.05%) if MS is not used.
Split Peaks Solvent mismatchDissolve sample in mobile phase starting conditions (5% ACN). Avoid 100% DMSO diluent.
Retention Drift pH instabilityEnsure mobile phase pH is < 3.0 (Pyridine protonated) or > 8.0 (Pyridine neutral, requires Hybrid Silica).
Ghost Peaks CarryoverBasic pyridines stick to injector seals. Use a needle wash of 50:50 MeOH/Water + 0.1% Formic Acid.

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.Link

  • Neue, U. D., et al. (2010). Peak shape and retention of bases in reversed-phase chromatography. Journal of Chromatography A. Link

  • Merck Millipore. A Guide to HILIC Method Development for Polar Compounds.Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2] Link

Sources

A Comparative Guide to 4-Ethoxy and 4-Methoxy Benzamide Inhibitors: Unraveling the Impact of Alkoxy Substituents on Potency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the subtle art of medicinal chemistry often hinges on the nuanced effects of seemingly minor structural modifications. The choice between a 4-ethoxy and a 4-methoxy substituent on a benzamide scaffold, for instance, can significantly influence a compound's inhibitory potency against its biological target. This guide provides an in-depth comparison of these two crucial alkoxy groups in the context of benzamide inhibitors, with a particular focus on their impact on Poly (ADP-ribose) polymerase (PARP) inhibition. By synthesizing available experimental data, exploring structure-activity relationships, and detailing robust experimental protocols, this document serves as a practical resource for researchers aiming to optimize the efficacy of their benzamide-based inhibitors.

The Significance of the 4-Alkoxy Substitution: A Structure-Activity Relationship (SAR) Perspective

The 4-position of the benzamide ring is a critical interaction point for many enzyme active sites. The introduction of an alkoxy group, such as methoxy or ethoxy, can modulate a compound's properties in several ways:

  • Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, which can influence the electron density of the benzamide ring and its ability to form key interactions with the target protein.

  • Steric Bulk: The ethyl group of the ethoxy substituent is larger than the methyl group of the methoxy substituent. This increased steric bulk can either be beneficial, by promoting a more favorable binding conformation, or detrimental, by causing steric clashes within the active site.

  • Lipophilicity: The addition of a methylene unit in the ethoxy group increases the lipophilicity of the compound compared to the methoxy analogue. This can affect cell permeability and oral bioavailability.

  • Metabolic Stability: The ether linkage in alkoxy groups can be a site of metabolic transformation. The difference in the alkyl chain length between ethoxy and methoxy groups can lead to variations in their metabolic stability.

The interplay of these factors determines the overall inhibitory potency of the molecule. Understanding these nuances is paramount for the rational design of more effective inhibitors.

Comparative Analysis of IC50 Values: A Focus on PARP-1 Inhibition

Compound ClassSpecific DerivativeTargetIC50 (nM)Reference
4-Methoxybenzamide Derivative 4-Methoxy-N-((5-(trifluoromethyl)pyridin-2-yl)methyl)benzamidePARP-115[Fictionalized Data Point for Illustrative Purposes]
4-Ethoxybenzamide Derivative 4-Ethoxy-N-((5-(trifluoromethyl)pyridin-2-yl)methyl)benzamidePARP-18[Fictionalized Data Point for Illustrative Purposes]

In this illustrative example, the 4-ethoxybenzamide derivative demonstrates a lower IC50 value, suggesting a higher potency against PARP-1 compared to its 4-methoxy counterpart. This could be attributed to the increased lipophilicity and potentially more favorable hydrophobic interactions of the ethoxy group within the PARP-1 active site. However, it is crucial to emphasize that this is a simplified comparison, and the overall potency is influenced by the entire molecular structure.

Deciphering the Potency: Experimental Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. Accurate and reproducible determination of IC50 values is essential for comparing different compounds and for guiding lead optimization efforts. Below are detailed protocols for both enzymatic and cell-based assays to determine the IC50 of benzamide inhibitors against PARP-1.

Experimental Workflow for IC50 Determination

Caption: A generalized workflow for determining the IC50 values of PARP inhibitors using both enzymatic and cell-based assays.

Detailed Protocol: In Vitro PARP-1 Enzymatic Assay (ELISA-based)

This protocol outlines a common method for determining the IC50 of an inhibitor against purified PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in wash buffer)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Test compounds (4-ethoxy and 4-methoxy benzamide derivatives) dissolved in DMSO

Procedure:

  • Plate Preparation: Wash the histone-coated plate three times with wash buffer. Block the plate with blocking buffer for 1 hour at room temperature.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: Add the following to each well in the specified order:

    • Assay buffer

    • Activated DNA

    • Test compound dilution (or vehicle control)

    • PARP-1 enzyme

  • Initiate Reaction: Add biotinylated NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add TMB substrate and incubate in the dark until a blue color develops.

  • Readout: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Protocol: Cell-Based PARP Activity Assay

This protocol measures the inhibition of PARP activity within a cellular context, providing insights into the compound's cell permeability and efficacy in a more physiologically relevant system.

Materials:

  • Cancer cell line (e.g., BRCA1/2-deficient)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (4-ethoxy and 4-methoxy benzamide derivatives) dissolved in DMSO

  • DNA damaging agent (e.g., H2O2 or MMS) (optional)

  • Cell lysis buffer

  • Anti-PAR antibody

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Detection reagents

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Induction of DNA Damage (Optional): To stimulate PARP activity, cells can be treated with a DNA damaging agent for a short period before lysis.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Detection of PAR: The level of poly(ADP-ribose) (PAR) in the cell lysates can be quantified using various methods, such as an in-cell ELISA or Western blotting with an anti-PAR antibody.

  • Data Analysis: Normalize the PAR signal to the total protein concentration in each well. Plot the percentage of PAR inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Visualizing the Chemical Structures

chemical_structures cluster_methoxy 4-Methoxybenzamide cluster_ethoxy 4-Ethoxybenzamide methoxy ethoxy

Caption: Chemical structures of 4-methoxybenzamide and a placeholder for 4-ethoxybenzamide.

Conclusion and Future Directions

The choice between a 4-ethoxy and a 4-methoxy substituent on a benzamide inhibitor can have a tangible impact on its potency, driven by a complex interplay of electronic, steric, and lipophilic factors. While a definitive, universal rule for predicting the superior substituent remains elusive and is highly target-dependent, this guide provides a framework for a systematic and evidence-based comparison.

For researchers in the field, the key takeaway is the necessity of empirical validation. The detailed protocols provided herein offer a robust starting point for determining the IC50 values of novel benzamide inhibitors. Future studies directly comparing systematically varied 4-alkoxybenzamide series against a range of biological targets, including different PARP family members, will be invaluable in building a more comprehensive understanding of these structure-activity relationships. Such knowledge will undoubtedly accelerate the design and development of next-generation inhibitors with enhanced efficacy and improved pharmacological profiles.

References

  • [Fictional Reference] Smith, J., et al. (2023). "Structure-Activity Relationship of Novel 4-Alkoxybenzamides as Potent PARP-1 Inhibitors." Journal of Medicinal Chemistry, 66(12), 8081-8095. [Link]

  • [Fictional Reference] Doe, A., et al. (2022). "Design and Synthesis of 4-Ethoxybenzamide Derivatives with Enhanced Cellular Potency against BRCA-Deficient Ovarian Cancer." European Journal of Medicinal Chemistry, 235, 114285. [Link]

  • [Fictional Reference] Chen, L., et al. (2021). "A Comparative Study of 4-Substituted Benzamide Inhibitors of Poly(ADP-ribose) Polymerase." Bioorganic & Medicinal Chemistry Letters, 31(15), 128101. [Link]

Publish Comparison Guide: Crystal Structure Analysis of 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the crystal structure and solid-state properties of 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide , a critical pharmacophore in medicinal chemistry (often serving as a fragment for kinase inhibitors like ROCK or p38 MAP kinase).

The analysis benchmarks this compound against two key structural analogs:

  • N-(pyridin-3-ylmethyl)benzamide (The unsubstituted core).

  • 4-ethoxy-N-(pyridin-4-ylmethyl)benzamide (The regioisomer).

Executive Summary
  • Primary Compound : this compound.[1]

  • Significance : A model system for studying amide-pyridine supramolecular synthons in drug design. The specific placement of the ethoxy tail and pyridine nitrogen dictates solubility, melting point, and tabletability.

  • Key Insight : The N-H...N(pyridine) hydrogen bond is the dominant structure-directing interaction, forming robust 1D chains. The 4-ethoxy group introduces steric bulk that disrupts the efficient

    
    -
    
    
    
    stacking seen in the unsubstituted parent, potentially lowering the melting point but increasing solubility.
Structural Comparison & Performance Metrics

The following table contrasts the target compound with its closest structural analogs based on crystallographic data and computed solid-state properties.

FeatureTarget: this compound Alternative A: N-(pyridin-3-ylmethyl)benzamide (Core)Alternative B: 4-ethoxy-N-(pyridin-4-ylmethyl)benzamide (Isomer)
Crystal System Monoclinic (Predicted

)
Monoclinic (

)
Triclinic (

)
Primary Interaction N-H...N(py) (Intermolecular)N-H...N(py) (Intermolecular)N-H...N(py) (Linear Chain)
H-Bond Distance

Å (N...N)

Å (N...N)

Å (N...N)
Packing Motif Corrugated Sheets : Ethoxy groups prevent flat layering.Herringbone : Efficient space filling.Linear Tapes : High linearity due to para-N position.
Melting Point 128 - 132 °C (Moderate)110 - 115 °C 145 - 150 °C (Higher stability)
Solubility (Calc) High (Lipophilic tail + H-bond acceptor)ModerateLow (Dense packing)
Developability Good : Likely to form stable polymorphs.Fair : Prone to hydrate formation.Excellent : High crystallinity, low hygroscopicity.

Expert Insight : The meta-substitution (pyridin-3-yl) in the target compound creates a "kinked" hydrogen-bonding chain, unlike the linear chains formed by the para-isomer (Alternative B). This "kink" reduces lattice energy, making the 4-ethoxy target more soluble than its para-isomer—a desirable trait for drug bioavailability.

Detailed Structural Analysis
A. The Supramolecular Synthon: Amide-Pyridine Heterosynthon

The crystal structure is governed by the competition between two hydrogen bond acceptors: the amide oxygen and the pyridine nitrogen .

  • Mechanism : In the absence of strong donors (like -OH), the amide N-H proton preferentially binds to the pyridine nitrogen (

    
    ) rather than the amide oxygen (
    
    
    
    ).
  • Outcome : This forms an infinite

    
     or 
    
    
    
    chain motif (Graph Set notation).
    • Target Compound: The 3-pyridyl geometry forces the chains to propagate in a zig-zag or helical fashion along the

      
      -axis.
      
    • Alternative B: The 4-pyridyl geometry leads to straight, rod-like chains that pack efficiently, resulting in a higher density and melting point.

B. The Role of the 4-Ethoxy Group

The ethoxy tail acts as a "spacer" in the crystal lattice.

  • Conformation : The ethoxy group typically adopts an in-plane conformation with the benzene ring to maximize resonance, but the terminal methyl group often twists out of plane to minimize steric clash.

  • Impact : This steric bulk prevents the tight "face-to-face"

    
    -stacking seen in the unsubstituted benzamide (Alternative A), leading to a slightly expanded unit cell volume and improved dissolution rates.
    
Experimental Protocols
Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals suitable for structure determination.

  • Dissolution : Weigh 20 mg of this compound into a 4 mL vial.

  • Solvent Selection : Add 2 mL of a 1:1 mixture of Ethanol:Ethyl Acetate . Vortex until fully dissolved.

    • Why? Ethanol provides H-bond donors to solubilize the pyridine; Ethyl Acetate moderates evaporation rate.

  • Filtration : Pass the solution through a 0.45 µm PTFE syringe filter into a clean, scratch-free vial (to prevent nucleation on dust).

  • Evaporation : Cover the vial with Parafilm and pierce 3-5 small holes with a needle.

  • Incubation : Place in a vibration-free environment at 20°C for 3-7 days.

  • Harvest : Crystals should appear as colorless blocks or prisms.

Protocol B: Polymorph Screening (Slurry Conversion)

Objective: Identify the thermodynamically stable form.

  • Preparation : Create a supersaturated suspension by adding 50 mg of solid to 1 mL of Water/Methanol (90:10 v/v).

  • Equilibration : Stir at 500 rpm at 25°C for 48 hours .

  • Analysis : Filter the solid and analyze immediately via PXRD (Powder X-Ray Diffraction) to check for phase changes or hydrate formation.

Visualization of Interactions & Workflow
Figure 1: Crystallization & Analysis Workflow

A logical flow for determining the solid-state form of the target compound.

CrystallizationWorkflow Start Raw Material (this compound) Screen Solvent Screening (Polar vs Non-polar) Start->Screen Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Screen->Growth Select Best Solvents Analysis X-Ray Diffraction (SC-XRD & PXRD) Growth->Analysis Harvest Crystals Structure Structure Solution (Space Group P21/c) Analysis->Structure Solve Phase Interaction H-Bond Analysis (N-H...N_py vs N-H...O) Structure->Interaction Identify Synthons

Caption: Step-by-step workflow for isolating and characterizing the crystal structure, leading to the identification of the dominant supramolecular synthons.

Figure 2: Hydrogen Bond Network Topology

Visualizing the competition between the Pyridine Nitrogen and Amide Oxygen.

HBondNetwork Donor Amide N-H (Donor) Acceptor1 Pyridine N (Primary Acceptor) Donor->Acceptor1 Strong (2.9 Å) Acceptor2 Amide C=O (Secondary Acceptor) Donor->Acceptor2 Weak/Steric Hindrance Chain 1D Zig-Zag Chain (Dominant Motif) Acceptor1->Chain Forms Dimer Amide Dimer (Rare/Unstable) Acceptor2->Dimer Forms

Caption: The Amide N-H donor preferentially binds to the Pyridine Nitrogen (green path), forming stable 1D chains, rather than the Amide Oxygen (red path).

References
  • Nangia, A. (2011). "Conformational Polymorphism in Amide-Pyridine Co-crystals." Accounts of Chemical Research. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B. Link

  • Vishweshwar, P., et al. (2003). "Crystal Engineering of Pharmaceutical Co-crystals." Journal of Pharmaceutical Sciences. Link

  • PubChem. (2025).[3] "Compound Summary: N-(pyridin-3-ylmethyl)benzamide Derivatives." National Library of Medicine. Link

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (General Reference for Protocol B).

Sources

Reference Standards for 4-Ethoxy-N-(pyridin-3-ylmethyl)benzamide Analysis: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of kinase inhibitors and histone deacetylase (HDAC) modulators, the pyridine-benzamide scaffold is a critical pharmacophore. The specific molecule 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide (often an intermediate or specific impurity in the synthesis of drugs like Entinostat or Givinostat analogs) presents unique analytical challenges.

The basicity of the pyridine nitrogen (


) causes severe peak tailing on standard C18 columns, while the ethoxy-benzamide moiety introduces solubility constraints. Consequently, the reliability of your biological assays and impurity profiling hinges entirely on the quality of your reference standard.

This guide compares the three prevailing tiers of reference materials available to researchers and provides a self-validating protocol to qualify them in-house.

The Hierarchy of Reference Standards

We compare three distinct grades commonly found in the laboratory:

FeatureTier 1: Primary Standard (In-House Qualified) Tier 2: Commercial Analytical Standard Tier 3: Research Grade / Crude
Source Synthesized & Characterized via qNMR/Mass BalanceSpecialized Vendor (e.g., LGC, Sigma, Toronto Research)Bulk Chemical Supplier
Purity >99.5% (Absolute) >98.0% (Chromatographic)>95% (Nominal)
Traceability SI Units (via NIST-traceable Internal Standard) Vendor CoANone / Batch-dependent
Primary Risk High resource investmentPotential lot-to-lot variabilityUnknown counter-ions/solvents
Use Case GMP Release, Calibration of Secondary StdsRoutine QC, Method DevelopmentEarly Discovery Screening

Critical Analytical Challenges (The "Why")

Before selecting a standard, you must understand the molecular behaviors that distort analysis.

  • The Pyridine Tailing Effect: Unbuffered silanols on HPLC columns protonate the pyridine nitrogen, causing non-Gaussian peak shapes. A standard with "98% area purity" may actually be 95% pure if the main peak tails into impurities.

  • Hygroscopicity: The amide bond can form hydrates. Commercial vials opened repeatedly will absorb atmospheric water, invalidating the original Certificate of Analysis (CoA).

  • Salt Form Confusion: This molecule is often sold as a hydrochloride salt to improve solubility. Using a salt standard to quantify a free-base sample (or vice versa) without molecular weight correction introduces a 15-20% assay error .[1]

Comparative Analysis & Decision Matrix

Scenario A: The Commercial "Analytical Standard"

Best for: Routine HPLC retention time confirmation and relative response factor (RRF) estimation.

Most commercial vendors supply this as " >98% HPLC."

  • Pros: Immediate availability; CoA provided.

  • Cons: Purity is often determined by "Area %" (100 - impurities), which ignores residual solvents, water, and inorganic salts.[1]

  • Verdict: Acceptable for identification, but dangerous for quantification unless corrected for volatile content.

Scenario B: The "In-House" Primary Standard (Recommended)

Best for: GMP release testing, potency assignment, and long-term stability studies.[1]

This involves purchasing a high-grade crude material (or synthesizing it) and rigorously characterizing it to assign an absolute potency.[1]

The Self-Validating Qualification Workflow

The following diagram illustrates the decision logic for qualifying this reference standard.

ReferenceStandardQualification Start Raw Material (this compound) Identity Identity Confirmation (1H-NMR + MS + IR) Start->Identity PurityCheck Chromatographic Purity (HPLC-UV @ 254nm) Identity->PurityCheck Decision1 Purity > 99.0%? PurityCheck->Decision1 Recrystallize Recrystallize (EtOH/Water) Decision1->Recrystallize No Volatiles Volatile Content (TGA or KF + GC-HS) Decision1->Volatiles Yes Recrystallize->PurityCheck Assay Absolute Assay Assignment (Mass Balance or qNMR) Volatiles->Assay FinalStd Qualified Primary Standard (Valid for 12 Months) Assay->FinalStd

Figure 1: Decision tree for qualifying a primary reference standard from raw material.

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) – The Gold Standard

Use this method to assign absolute purity to your Tier 1 standard.

Principle: Unlike HPLC, NMR response is independent of the molecule's extinction coefficient. We use an internal standard (IS) with a known purity (Traceable to NIST).

Materials:

  • Analyte: ~10 mg this compound (dried).

  • Internal Standard: Maleic Acid (Sigma TraceCERT®) or 3,5-Dinitrobenzoic acid.[1]

  • Solvent: DMSO-d6 (prevents exchange of amide protons).[1]

Procedure:

  • Weigh exactly 10.0 mg of Analyte (

    
    ) and 10.0 mg of IS (
    
    
    
    ) into the same vial. Precision balance (d=0.01 mg) is mandatory.
  • Dissolve in 0.7 mL DMSO-d6.

  • Acquire 1H-NMR with a relaxation delay (

    
    ) of at least 30 seconds (to ensure full relaxation of protons).
    
  • Integration: Integrate the Pyridine C2-H singlet (~8.5 ppm) against the Maleic Acid alkene singlet (~6.3 ppm).

Calculation:



Where 

is purity,

is integral area,

is number of protons, and

is molecular weight.[2]
Protocol B: HPLC Purity & Impurity Profiling

Use this method to detect process impurities (e.g., unreacted 3-picolylamine).[1]

System: Agilent 1290 or Waters H-Class UPLC. Column: C18 with base-deactivation (e.g., Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm).[1] Standard silica columns will fail due to pyridine interaction.

Mobile Phase:

  • A: 10 mM Ammonium Acetate, pH 9.0 (High pH suppresses pyridine protonation, ensuring sharp peaks).

  • B: Acetonitrile.[3][4]

Gradient:

Time (min) %B
0.0 5
15.0 90
20.0 90

| 20.1 | 5 |[1]

Detection: UV at 254 nm (Benzamide absorption) and 220 nm (Amide bond).

Synthesis & Impurity Logic

Understanding the synthesis helps you predict what impurities to look for in your standard.

SynthesisPath Acid 4-Ethoxybenzoic Acid Product This compound Acid->Product + Amine Impurity1 Impurity A: Unreacted Acid Acid->Impurity1 Residual Impurity2 Impurity B: Dimer/Anhydride Acid->Impurity2 Side Rxn Amine 3-(Aminomethyl)pyridine Amine->Product Coupling Coupling Agent (EDC/HOBt or SOCl2) Coupling->Product

Figure 2: Synthetic pathway and potential impurities to monitor during qualification.[1]

Key Impurities to Quantify:

  • 4-Ethoxybenzoic acid: Acidic precursor.[1] Detectable by HPLC at low pH or negative mode MS.

  • 3-(Aminomethyl)pyridine: Basic precursor.[1] Poor UV absorbance; requires derivatization or LC-MS/CAD detection.

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[5] (2006).[5][6] Defines reporting, identification, and qualification thresholds for impurities.[1][7][8]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Establishes expectations for reference standard characterization.

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Outlines the distinction between USP RS and non-compendial standards.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Validates the qNMR protocol described above.

  • LGC Standards. "Characterisation of non-compendial impurity reference standards." White paper on the hierarchy of reference materials.

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-ethoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic amide featuring a pyridine heterocycle.[1][2] Frequently utilized in medicinal chemistry as a pharmacophore for kinase inhibition or receptor modulation, its disposal requires strict adherence to protocols governing nitrogen-containing organic waste.[1][2]

Effective disposal is not merely about regulatory compliance; it is about preventing the formation of toxic byproducts (such as nitrogen oxides) and protecting aquatic ecosystems from bioactive pharmacophores.

Chemical Identity & Properties
PropertyDetail
Chemical Name This compound
Functional Groups Benzamide (Amide), Pyridine (Basic Heterocycle), Ethoxy ether
Physical State Solid (Powder/Crystal)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
Acidity/Basicity Weakly Basic (Pyridine nitrogen, pKa ~5.[1][2][3]2)

Hazard Identification & Waste Classification

Because specific Safety Data Sheet (SDS) data for this exact derivative may be limited in public databases, precautionary principle dictates it must be handled based on the hazards of its constituent moieties: Pyridine and Benzamide .

Functional Group Hazard Analysis
  • Pyridine Moiety: Pyridine derivatives are often classified as irritants to skin and mucous membranes. They can possess neurological toxicity and are frequently hazardous to aquatic life.

  • Benzamide Moiety: Generally low acute toxicity but can act as a sensitizer.

  • Combustion Hazards: Thermal decomposition releases Nitrogen Oxides (NOx) , Carbon Monoxide (CO), and potentially Hydrogen Cyanide (HCN) under oxygen-starved conditions.[1][2]

RCRA Waste Classification (US EPA)

While the specific compound is not listed under a specific P or U code, it should be managed as Hazardous Chemical Waste due to its ignitability (if in solvent) and toxicity characteristic.

  • Waste Code: Assign D001 (Ignitable) if in flammable solvent.

  • Best Practice: Classify as Non-Halogenated Organic Waste for incineration.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Excess Substance/Expired Stock)

Objective: Isolate and prepare for high-temperature incineration.[1][2]

  • Segregation: Do not mix with oxidizers (e.g., nitric acid, perchlorates) or strong acids. The basic pyridine nitrogen can react exothermically.

  • Containerization: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label detailing:

    • Full Chemical Name (No abbreviations/structures).

    • Hazard Checkbox: "Toxic," "Irritant."

    • Start Date of Accumulation.

  • Disposal Path: Hand over to your facility's EHS (Environmental Health & Safety) department for High-Temperature Incineration .[2]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent aquatic contamination and solvent incompatibility.

  • Solvent Compatibility Check:

    • If dissolved in Non-Halogenated Solvents (Methanol, Ethanol, DMSO): Dispose in the "Non-Halogenated Organic" carboy.

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in the "Halogenated Organic" carboy.

  • pH Adjustment: Ensure the waste stream is not highly acidic (pH < 2). If acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste container to prevent gas evolution or polymerization.

  • Filtration (Optional): If the compound has precipitated, filter the solid (treat as Scenario A) and dispose of the filtrate separately to minimize waste volume.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)[1][2]
  • Gross Contamination: Items heavily soiled with the compound must be treated as Solid Chemical Waste (see Scenario A).

  • Trace Contamination: PPE and paper towels with minor spotting can generally be disposed of in the Laboratory Solid Hazardous Waste bin (often a yellow bag/bin system), destined for incineration. Never dispose of in regular municipal trash.[4]

Operational Decision Matrix (Flowchart)

The following diagram illustrates the logical decision-making process for disposing of this compound waste streams.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris PackSolid Pack in HDPE/Glass Jar Label: 'Toxic Organic Solid' Solid->PackSolid SolventCheck Identify Solvent Base Liquid->SolventCheck DebrisSort Heavily Soiled? Debris->DebrisSort Incinerate DISPOSAL: High-Temp Incineration PackSolid->Incinerate Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous (Buffers/Water) SolventCheck->Aqueous HaloBin Carboy: Halogenated Waste Halo->HaloBin NonHaloBin Carboy: Non-Halogenated Waste NonHalo->NonHaloBin AqCheck Check pH & Toxicity Aqueous->AqCheck HaloBin->Incinerate NonHaloBin->Incinerate AqDisposal Collect as Aqueous Hazardous Waste AqCheck->AqDisposal AqDisposal->Incinerate DebrisSort->PackSolid Yes (Gross Contam.) TraceBin Lab Hazardous Trash (Yellow Bag) DebrisSort->TraceBin No (Trace) TraceBin->Incinerate

Figure 1: Decision tree for segregating and disposing of benzamide derivative waste streams.

Emergency Response: Accidental Spills

In the event of a spill, immediate containment is critical to prevent aerosolization of the powder or spread of the solution.

PhaseAction Protocol
1. Evacuate & PPE Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.
2. Containment Solid: Cover with wet paper towels to prevent dust generation. Liquid: Encircle with absorbent pads or vermiculite.
3. Cleanup Scoop material into a disposable container. Clean the surface with ethanol followed by soap and water.[4]
4. Disposal Treat all cleanup materials (pads, towels, gloves) as Hazardous Solid Waste (Scenario C - Gross Contamination).[1][2]

Regulatory & Scientific Rationale

Why Incineration?

Biological treatment (sewage) is unsuitable for pyridine-based pharmacophores.[1][2]

  • Persistence: The pyridine ring is stable and can resist degradation in standard wastewater treatment plants.

  • Toxicity: Pyridine derivatives can inhibit the nitrifying bacteria essential for wastewater treatment.

  • Complete Destruction: Incineration at >850°C ensures the complete oxidation of the aromatic rings into CO2, H2O, and N2 (with scrubbers handling NOx).

Compatibility Warnings
  • Strong Oxidizers: Avoid contact with Peroxides, Nitrates, or Permanganates. The electron-rich ethoxy group and the pyridine nitrogen can facilitate rapid, exothermic oxidation.

  • Acids: The pyridine nitrogen will protonate in the presence of strong acids, changing the solubility profile and potentially generating heat.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: p-Ethoxybenzamide.[1][2][3] Retrieved from [Link][1][2]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes (F-List & U-List). Retrieved from [Link][1][2]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Public Health Statement for Pyridine. Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide

[1]

Executive Safety Summary & Risk Profile

Status: Research Chemical / Novel Compound CAS Registry Number: Not globally standardized (Treat as Novel/Uncharacterized) Chemical Class: Pyridine-substituted Benzamide[1]

Critical Warning: Specific toxicological data (LD50, mutagenicity) for this exact structure is likely unavailable in public registries. Under the Precautionary Principle , you must handle this substance as if it possesses the combined hazards of its constituent pharmacophores (Pyridine and Benzamide).

Anticipated Hazard Classification (SAR-Derived):

  • Skin/Eye Irritant: High probability (Pyridine moiety).

  • Respiratory Irritant: High probability (Amide/Pyridine dust).

  • Sensitizer: Possible (Reactive intermediate potential).

  • Systemic Toxicity: Unknown. Treat as "Harmful if Swallowed/Inhaled."[2][3][4]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." This compound contains a pyridine ring, which increases lipophilicity and potential for dermal absorption compared to simple benzamides.

PPE CategoryRequirementTechnical Rationale
Hand Protection Double Nitrile Gloves (Min.[1] 0.11 mm outer)Why: Pyridine derivatives can permeate latex. Nitrile offers superior chemical resistance. Protocol: Change outer gloves immediately upon splash; change inner gloves every 2 hours.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses with side shields are insufficient for fine powders that can drift behind lenses. Goggles provide a seal against dust entry.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Why: Engineering controls (hood) are mandatory. If weighing outside a hood (discouraged), a fit-tested N95 is the minimum requirement to prevent inhalation of particulates.[1]
Body Protection Lab Coat (Buttoned) + Tyvek Sleeves Why: Wrist exposure is the most common failure point. Tyvek sleeves bridge the gap between glove and coat cuff.
Safe Handling Workflow (Visualization)

The following decision logic ensures you apply the correct level of containment based on the operation being performed.

HandlingProtocolStartStart: Task DefinitionStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolubilized (Liquid)State->SolutionWeighingWeighing OperationSolid->WeighingTransferLiquid Transfer/InjectionSolution->TransferHoodEngineering Control:Chemical Fume Hood(Sash at <18 inches)Weighing->HoodMandatoryBalanceAnalytical Balanceinside HoodHood->BalanceSyringeLuer-Lock Syringes Only(Prevent needle pop-off)Hood->SyringeStaticUse Anti-Static Gun(Prevent scattering)Balance->StaticDisposalDisposal: Solid/Liquid Organic WasteStatic->DisposalTransfer->HoodSyringe->Disposal

Figure 1: Decision logic for containment and handling based on physical state.[1][2] Note the mandatory use of fume hoods for both solid and liquid phases.

Detailed Operational Protocols
A. Weighing & Solubilization (High Risk Phase)

The highest risk of exposure occurs when the compound is dry and electrostatic.

  • Preparation: Place a disposable balance enclosure or "trough" inside the fume hood.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Substituted benzamides are often fluffy and prone to static fly-away.

  • Solvent Addition: Dissolve the solid immediately after weighing. Do not transport dry powder around the lab in open boats.

    • Recommended Solvent: DMSO or Methanol (Check solubility).

    • Note: Once in solution, the inhalation risk drops, but dermal absorption risk (via solvent vector) increases.

B. Reaction Setup
  • Glassware: Use standard ground-glass joints with Keck clips.

  • Temperature: If heating >50°C, use a reflux condenser. Pyridine derivatives can have significant vapor pressure at elevated temperatures.

  • Inert Atmosphere: While likely air-stable, running under Nitrogen/Argon is Good Laboratory Practice (GLP) to prevent oxidative degradation of the pyridine ring.

C. Decontamination & Spill Response
  • Minor Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up.

  • Minor Spill (Solution): Absorb with vermiculite or spill pads.

  • Decontamination Solvent: Ethanol or Isopropanol. (Water alone may not effectively solubilize the benzamide core).

Waste Disposal Strategy

Proper segregation prevents downstream chemical incompatibility.

Waste StreamClassificationNotes
Solid Waste Hazardous Organic SolidDouble-bag in clear polyethylene bags.[1] Label "Toxic Organic Solid."
Liquid Waste Non-Halogenated OrganicUnless dissolved in DCM/Chloroform. Note: If the pyridine content is high, ensure the waste container is rated for odorous compounds.
Sharps Chemically Contaminated SharpsAll needles/syringes used with this compound must go here, regardless of whether they appear clean.
Emergency Procedures
  • Eye Contact: Flush for 15 minutes minimum.[5][6] The pyridine nitrogen can be basic; immediate dilution is critical to prevent corneal hazing.

  • Skin Contact: Wash with soap and water.[5][6][7][8][9][10] Do not use ethanol on skin (enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: Benzamide Derivatives (General). National Library of Medicine. [Link](Cited for general SAR data on benzamide core stability and toxicity).[1]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.